2-(4-Nitrophenyl)malonaldehyde
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZKOZLDEWIJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508158 | |
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18915-53-2 | |
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenyl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 2-(4-Nitrophenyl)malonaldehyde. The information is intended to support research and development activities where this compound may be of interest, particularly in studies related to oxidative stress and cellular signaling.
Chemical and Physical Properties
This compound, with the CAS number 18915-53-2, is a dicarbonyl compound featuring a nitrophenyl substituent.[1] Its structural and physicochemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₄ | [2][3] |
| Molecular Weight | 193.16 g/mol | [1][4] |
| Appearance | Beige solid | [1] |
| Melting Point | 231-233 °C (decomposes) | [1] |
| Predicted XlogP | 1.1 | [2] |
| pKa (of parent malonaldehyde) | 4.46 (enolate) | [5][6] |
| Solubility | Limited data available. Likely soluble in polar organic solvents such as DMSO and DMF, based on the properties of similar nitroaromatic compounds.[7] | N/A |
| Density | No experimental data found. | N/A |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, characteristic spectral features can be predicted based on its functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde groups, typically in the region of 1680-1740 cm⁻¹.[12] The nitro group (NO₂) would also exhibit strong symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be present.
-
UV-Vis Spectroscopy: Malonaldehyde and its derivatives are known to exhibit pH-dependent UV absorption.[12] The parent malonaldehyde has absorption maxima at approximately 245 nm in acidic conditions and 267 nm in basic conditions.[12] The presence of the 4-nitrophenyl chromophore would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, a plausible synthetic route is the Vilsmeier-Haack reaction , which is a widely used method for the formylation of activated aromatic and aliphatic compounds.[13][14][15][16] This reaction typically involves the use of a Vilsmeier reagent, generated from a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[13][14][15][16]
A potential synthetic pathway could involve the formylation of 4-nitrophenylacetic acid or a related precursor. The general mechanism for the Vilsmeier-Haack reaction is outlined below.
Reactivity
Malonaldehydes are known to be highly reactive compounds. The presence of two carbonyl groups and an acidic α-hydrogen makes them susceptible to a variety of reactions, including condensations, additions, and cyclizations. The reactivity of malonaldehyde is central to its role as a biomarker for lipid peroxidation, as it readily reacts with thiobarbituric acid (TBA) to form a colored adduct.[17]
Biological Significance and Experimental Applications
Role in Oxidative Stress and Lipid Peroxidation
This compound is structurally related to malondialdehyde (MDA), a well-established biomarker for oxidative stress and lipid peroxidation.[18][19][20][21] Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage.[22] The breakdown of polyunsaturated fatty acids during this process generates MDA, and its quantification is a common method to assess the extent of oxidative damage in biological systems.[18][19][20][21]
The primary analytical method for MDA detection is the Thiobarbituric Acid Reactive Substances (TBARS) assay .[17] In this assay, MDA reacts with TBA under acidic conditions and high temperature to produce a fluorescent, pink-colored adduct that can be measured spectrophotometrically.[17]
Experimental Workflow: TBARS Assay for Lipid Peroxidation
The following diagram illustrates a generalized workflow for the TBARS assay, a common application for malonaldehyde-related compounds in assessing oxidative stress.
Potential Role in Cellular Signaling
While direct evidence for the involvement of this compound in specific signaling pathways is scarce, the parent compound, malondialdehyde, and other reactive aldehydes generated during lipid peroxidation are known to modulate cellular signaling.[22][23][24][25] These aldehydes can form adducts with proteins and DNA, potentially altering their function and contributing to cellular responses to oxidative stress.[22][23][24][25] The introduction of a nitrophenyl group could modify the reactivity and signaling potential of the malonaldehyde backbone, a subject that warrants further investigation.
Safety Information
This compound is classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Always consult the appropriate safety data sheets and follow established laboratory protocols.
References
- 1. 2-(4-NITROPHENYL)MALONDIALDEHYDE | 18915-53-2 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C9H7NO4) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C9H7NO4 | CID 12725383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Nitrophenyl)malondialdehyde | C9H7NO4 | CID 2737066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. minio.scielo.br [minio.scielo.br]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Ultraviolet Absorption Spectrum of Malonaldehyde in Water Is Dominated by Solvent-Stabilized Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. 4-Nitrocinnamaldehyde [webbook.nist.gov]
- 18. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Is malonaldehyde a valuable indicator of lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cellular Signaling, Cellular Responses | Molecular Devices [moleculardevices.com]
- 24. Regulation of cellular signals from nutritional molecules: a specific role for phytochemicals, beyond antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nitroxidative Stress, Cell—Signaling Pathways, and Manganese Porphyrins: Therapeutic Potential in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Nitrophenyl)malonaldehyde structural formula and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)malonaldehyde, covering its chemical structure, nomenclature, physicochemical properties, and key experimental applications. The information is intended to support research and development activities where this compound or its analogs are of interest.
Chemical Identity and Structure
This compound, also known by its IUPAC name 2-(4-nitrophenyl)propanedial , is an organic compound featuring a malonaldehyde core substituted with a 4-nitrophenyl group at the central carbon position.[1][2] This substitution significantly influences the molecule's reactivity and properties compared to unsubstituted malondialdehyde.
-
IUPAC Name: 2-(4-nitrophenyl)propanedial[1]
-
Synonyms: 2-(4-Nitrophenyl)malondialdehyde, (4-Nitrophenyl)propanedial[2][3]
-
CAS Number: 18915-53-2[2]
-
Structure:
Physicochemical and Spectrometric Data
The key quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 193.16 g/mol | [2][4] |
| Monoisotopic Mass | 193.0375 Da | [1] |
| Appearance | Beige solid | [2] |
| Melting Point | 231-233 °C (decomposes) | [2] |
| Predicted XlogP | 1.1 | [1] |
Mass Spectrometry Data (Predicted Collision Cross Section, Ų) [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 194.04478 | 137.3 |
| [M+Na]⁺ | 216.02672 | 144.6 |
| [M-H]⁻ | 192.03022 | 141.2 |
Experimental Protocols
Proposed Synthesis: Vilsmeier-Haack Formylation
Methodology:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30-60 minutes to ensure the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Formylation: Dissolve the starting material, 4-nitrophenylacetic acid (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Cool the reaction mixture and pour it slowly onto crushed ice. Basify the solution by adding a cold aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium intermediate to the final dialdehyde. This step should be performed carefully under cooling.
-
Isolation and Purification: The resulting solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Proposed synthesis workflow for this compound via Vilsmeier-Haack reaction.
Application in Thiobarbituric Acid Reactive Substances (TBARS) Assay
Malondialdehyde (MDA) and its derivatives are well-known biomarkers for lipid peroxidation, a process indicative of oxidative stress.[7] The most common method for their quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8] In this assay, the malonaldehyde derivative reacts with two equivalents of 2-thiobarbituric acid (TBA) under acidic conditions and heat to produce a stable, pink-colored fluorescent adduct, which can be quantified spectrophotometrically.[7][9]
Methodology:
-
Reagent Preparation:
-
TBA Reagent: Prepare a solution of 0.5% (w/v) 2-thiobarbituric acid in 20% (v/v) trichloroacetic acid (TCA). Gentle heating may be required to dissolve the TBA.
-
Acid Reagent: 1 M Phosphoric acid or 2.5 N HCl can be used to maintain an acidic environment.[9]
-
Antioxidant: Add butylated hydroxytoluene (BHT) to the sample to prevent ex vivo lipid peroxidation during the assay.[9]
-
-
Sample/Standard Preparation: Prepare a standard curve using a known concentration of this compound or a standard precursor like 1,1,3,3-tetramethoxypropane. Prepare biological or test samples in an appropriate buffer.
-
Reaction: To 250 µL of the sample or standard in a microcentrifuge vial, add 250 µL of the Acid Reagent followed by 250 µL of the TBA Reagent.[9]
-
Incubation: Vortex the mixture vigorously and incubate at 60-95 °C for 60 minutes.[9][10] This promotes the hydrolysis of any bound aldehyde and the subsequent reaction with TBA.
-
Measurement: After incubation, cool the vials on ice for 10 minutes to stop the reaction. Centrifuge at 10,000 xg for 2-5 minutes to pellet any precipitate.[9]
-
Quantification: Transfer the clear supernatant to a cuvette or a 96-well plate. Measure the absorbance of the resulting pink chromogen at its maximum wavelength, which is typically around 532 nm.[11] The concentration of the malonaldehyde derivative in the sample is determined by comparing its absorbance to the standard curve.
Signaling Pathways and Logical Relationships
Role in Oxidative Stress Measurement
This compound serves as an analog for malondialdehyde (MDA), a key end-product of polyunsaturated fatty acid (PUFA) peroxidation. The logical pathway from oxidative stress to its detection using an MDA analog is a cornerstone of toxicology and disease research.
Caption: Logical workflow from oxidative stress to detection via the TBARS assay for malondialdehyde.
TBARS Chromophore Formation
The fundamental chemical reaction in the TBARS assay involves the nucleophilic attack of TBA on the dialdehyde. This occurs in a 2:1 stoichiometric ratio, leading to the formation of a conjugated trimethine dye, which is responsible for the characteristic pink color.
Caption: Reaction pathway for the formation of the chromophoric adduct in the TBARS assay.
References
- 1. PubChemLite - this compound (C9H7NO4) [pubchemlite.lcsb.uni.lu]
- 2. 18915-53-2 CAS MSDS (2-(4-NITROPHENYL)MALONDIALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C9H7NO4 | CID 12725383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Navigating the Chemical Landscape of 2-(4-nitrophenyl)propanedial: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Data of Structurally Related Compounds
Due to the absence of specific data for 2-(4-nitrophenyl)propanedial, the following table summarizes the CAS number and molecular weight of closely related nitrophenyl-containing propanol and propanediol derivatives. These compounds share key structural motifs with the target molecule and can offer insights into its potential physicochemical properties.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) |
| 2-(4-Nitrophenyl)propan-2-ol | 22357-57-9 | 181.19 |
| (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 2964-48-9 | 212.20 |
| 3-(4-nitrophenyl)propanal | 80793-24-4 | 179.175 |
Inferred Synthesis and Experimental Protocols
While a specific synthesis protocol for 2-(4-nitrophenyl)propanedial is not documented in the provided search results, a general understanding of synthetic routes for analogous compounds can inform potential methodologies.
Potential Synthetic Approach
The synthesis of a related compound, 2-(4-nitrophenyl)propan-2-ol, can be achieved through the reduction of 2-(4-nitrophenyl)propan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF) or ethanol.[1] Another approach involves the nitration of a phenyl-containing precursor. The synthesis of various organic compounds, including those with a nitrophenyl group, often utilizes nitration reactions.[1]
A general workflow for the synthesis of a nitrophenyl-containing compound might involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of a nitrophenyl-containing organic compound.
Potential Biological Significance
The biological activity of compounds containing the 4-nitrophenyl group is an area of interest in medicinal chemistry. For instance, 2-(4-nitrophenyl)propan-2-ol is noted for its ability to inhibit certain enzymes, such as lipases.[1][2] The nitro group is a strong electron-withdrawing group which can influence the electronic properties, solubility, and reactivity of the molecule.[1] It often plays a role in enhancing bioactivity or serves as a directing group in further chemical modifications.[1] The nitro group can also be reduced to an amino group, which can then interact with various biological targets.[1]
The related compound, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a known intermediate in the synthesis of the antibiotic chloramphenicol, highlighting the pharmaceutical relevance of this structural class.[3]
Logical Pathway for Compound Analysis
The analysis and characterization of a newly synthesized compound like 2-(4-nitrophenyl)propanedial would follow a standard logical progression to confirm its structure and purity.
Caption: Standard workflow for the analysis and characterization of a synthesized chemical compound.
References
An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Nitrophenyl)malonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Nitrophenyl)malonaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data from publicly available databases and estimated values derived from structurally similar compounds. The experimental protocols for synthesis and data acquisition are based on established chemical principles.
Chemical Structure and Properties
-
IUPAC Name: 2-(4-nitrophenyl)propanedial
-
Molecular Formula: C₉H₇NO₄[1]
-
Molecular Weight: 193.16 g/mol
-
CAS Number: 135599-73-4
Predicted and Estimated Spectroscopic Data
The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.0 | s | 2H | Aldehydic protons (-CHO) |
| ~8.2 - 8.4 | d | 2H | Aromatic protons (ortho to NO₂) |
| ~7.6 - 7.8 | d | 2H | Aromatic protons (meta to NO₂) |
| ~4.5 - 5.0 | s | 1H | Methine proton (-CH-) |
Disclaimer: Predicted values are based on typical chemical shifts for similar functional groups.
Table 2: Estimated ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 200 | Aldehydic carbons (-CHO) |
| ~148 - 152 | Aromatic carbon attached to NO₂ |
| ~140 - 145 | Quaternary aromatic carbon |
| ~128 - 132 | Aromatic carbons (meta to NO₂) |
| ~123 - 126 | Aromatic carbons (ortho to NO₂) |
| ~50 - 60 | Methine carbon (-CH-) |
Disclaimer: Estimated values are based on spectral data of related nitrophenyl and malonaldehyde derivatives.[2]
Table 3: Estimated Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820, ~2720 | Medium | C-H stretch of aldehyde |
| ~1700 - 1725 | Strong | C=O stretch of aldehyde |
| ~1590 - 1610 | Medium-Strong | C=C stretch of aromatic ring |
| ~1510 - 1530 | Strong | Asymmetric N-O stretch of nitro group |
| ~1340 - 1360 | Strong | Symmetric N-O stretch of nitro group |
| ~850 | Strong | C-H out-of-plane bend for 1,4-disubstituted benzene |
Disclaimer: Estimated values are based on characteristic IR absorption frequencies for the functional groups present.
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct |
| 194.0448 | [M+H]⁺ |
| 216.0267 | [M+Na]⁺ |
| 192.0302 | [M-H]⁻ |
Source: Predicted data from PubChemLite.[1]
Experimental Protocols
3.1. Synthesis of this compound
A plausible synthetic route for this compound is via a Knoevenagel condensation of 4-nitrobenzaldehyde with a malonic acid derivative, followed by appropriate functional group transformations. A more direct approach could involve the Vilsmeier-Haack formylation of a suitable precursor. Below is a generalized protocol based on the reaction of 4-nitrophenylacetic acid derivatives.
Workflow for Synthesis and Purification
Caption: Synthetic and analytical workflow for this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of a suitable 4-nitrophenyl precursor in an appropriate inert solvent (e.g., anhydrous DMF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the formylating agent (e.g., Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide) dropwise at a controlled temperature (typically 0 °C).
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
3.2. Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet method (mixing a small amount of the solid sample with dry KBr and pressing it into a thin disk) or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of this compound.
References
An In-depth Technical Guide to the Reactivity of the Malonaldehyde Functional Group
For Researchers, Scientists, and Drug Development Professionals
Core Content: Understanding the Reactivity of Malonaldehyde
Malonaldehyde (MDA), a three-carbon dialdehyde, is a highly reactive molecule and a key biomarker of oxidative stress.[1][2] It is primarily generated endogenously through the peroxidation of polyunsaturated fatty acids, a process initiated by reactive oxygen species (ROS).[1][2] Due to its electrophilic nature, MDA readily reacts with various nucleophilic biomolecules, including proteins, DNA, and phospholipids, leading to the formation of adducts and cross-links.[2][3][4] These modifications can alter the structure and function of these macromolecules, contributing to cellular dysfunction and the pathology of numerous diseases.[2][3]
Chemical Properties and Structure
In aqueous solutions, malonaldehyde exists in equilibrium between its dialdehyde form and its enol form.[2] The enol form is favored and can exist as both cis and trans isomers.[2] This tautomerization is crucial to its reactivity profile.
Data Presentation: Quantitative Analysis of Malonaldehyde Reactivity
The following tables summarize key quantitative data related to the reactivity of malonaldehyde with various biomolecules.
Table 1: Kinetic Data for Malonaldehyde Reactions
| Reactant | Reaction Type | Rate Constant (k) | Conditions | Reference(s) |
| Myofibrillar Protein | Adduct Formation | 0.0028 - 0.0745 h⁻¹ | 4 °C, pH 7.0 | [5] |
| Deoxyguanosine | Adduct Ring-Closure | Biphasic kinetics | pH dependent | [6] |
| Rabbit Meat Myofibrillar Protein | Adduct Formation | 0.0028 - 0.0745 h⁻¹ | 4 °C | [5] |
Table 2: Thermodynamic Data for Malonaldehyde-DNA Adduct Formation
| Reaction | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference(s) |
| MDA + Guanine → M1G | 12.8 | 32.3 | 19.5 | DFT Calculation | [7] |
| MDA + Adenine → M1A | 14.1 | 29.5 | 15.4 | DFT Calculation | [7] |
| MDA + Cytosine → M1C | 10.3 | 29.2 | 18.9 | DFT Calculation | [7] |
Note: Thermodynamic data for MDA reactions is limited in the literature. The values presented are from computational studies and represent the gas phase at 298.15 K and 1 atm.[7]
Key Reactions of the Malonaldehyde Functional Group
Schiff Base Formation with Primary Amines
Malonaldehyde readily reacts with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form Schiff bases. This reaction is a condensation reaction that involves the formation of a carbon-nitrogen double bond (imine) and the elimination of a water molecule. The resulting adducts are known as advanced lipoxidation end-products (ALEs).[2]
Michael Addition Reactions
The α,β-unsaturated nature of the enol form of malonaldehyde makes it susceptible to Michael addition reactions. Nucleophiles can attack the β-carbon, leading to the formation of a variety of adducts. This is a key mechanism for the formation of cross-links between proteins and other molecules.
DNA Adduct Formation
Malonaldehyde reacts with deoxyguanosine, deoxyadenosine, and deoxycytidine in DNA to form various adducts.[2] The primary and most studied adduct is M1G (pyrimido[1,2-a]purin-10(3H)-one), formed from the reaction with deoxyguanosine.[6] These DNA adducts are mutagenic and can block DNA replication.[6]
Experimental Protocols: Quantification of Malonaldehyde
The most common method for quantifying malonaldehyde is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored and fluorescent adduct that can be measured spectrophotometrically or fluorometrically.
Detailed Methodology for the TBARS Assay
This protocol is a synthesis of methodologies for plasma, serum, cell lysates, and tissue homogenates.
I. Reagent Preparation:
-
TBA Reagent: Dissolve thiobarbituric acid in a suitable buffer (e.g., acetic acid or phosphate buffer) to a final concentration of 0.67% (w/v).
-
Acid Reagent: Prepare a solution of an acid, such as trichloroacetic acid (TCA) (e.g., 10% w/v) or hydrochloric acid, to precipitate proteins and provide the acidic environment for the reaction.
-
MDA Standard: A commercially available malondialdehyde standard (often as a tetramethoxypropane solution which hydrolyzes to MDA) is used to generate a standard curve. Prepare a series of dilutions in deionized water.
-
Lysis Buffer (for cell and tissue samples): A suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
II. Sample Preparation:
-
Plasma/Serum:
-
Collect blood in appropriate tubes (with anticoagulant for plasma, without for serum).
-
Centrifuge to separate plasma or serum.
-
Samples can often be used directly or may require protein precipitation with the Acid Reagent.
-
-
Cell Lysates:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using the prepared lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris. The supernatant is used for the assay.
-
-
Tissue Homogenates:
-
Excise and weigh the tissue.
-
Homogenize the tissue in cold lysis buffer on ice.
-
Centrifuge the homogenate to pellet debris. The supernatant is used for the assay.
-
III. Assay Procedure:
-
Pipette a specific volume of the sample or standard into a microcentrifuge tube.
-
Add the Acid Reagent to each tube to precipitate proteins. Vortex and incubate on ice.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes.
-
Add the TBA Reagent to each tube containing the supernatant.
-
Incubate the tubes in a heating block or water bath at 90-100°C for a specified time (e.g., 60 minutes).
-
Cool the tubes on ice to stop the reaction.
-
Transfer the reaction mixture to a microplate.
-
Measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) using a plate reader.
IV. Data Analysis:
-
Generate a standard curve by plotting the absorbance/fluorescence of the MDA standards against their concentrations.
-
Determine the concentration of MDA in the samples by interpolating their absorbance/fluorescence values on the standard curve.
-
Normalize the MDA concentration to the protein concentration of the sample if required.
Visualizations: Signaling Pathways and Experimental Workflows
Malonaldehyde-Induced Cellular Signaling
Malonaldehyde is not merely a marker of damage but also an active participant in cellular signaling, particularly in pathways related to oxidative stress. One of the key pathways affected by MDA is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Malonaldehyde-induced activation of the MAPK signaling pathway leading to cellular apoptosis.
Experimental Workflow for the TBARS Assay
The following diagram illustrates the key steps in the Thiobarbituric Acid Reactive Substances (TBARS) assay for the quantification of malonaldehyde.
Caption: A generalized workflow for the quantification of malonaldehyde using the TBARS assay.
References
- 1. redalyc.org [redalyc.org]
- 2. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein modification by lipid peroxidation products: formation of malondialdehyde-derived N(epsilon)-(2-propenol)lysine in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
The Dual Nature of the Nitro Group: A Technical Guide to its Influence on Phenyl Ring Reactivity
For Immediate Release
A comprehensive analysis for researchers, scientists, and drug development professionals on the profound impact of the para-nitro substituent on the reactivity of the phenyl ring. This guide details the electronic effects that govern the nitro group's ability to either deactivate or activate the aromatic system towards substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The introduction of a nitro group at the para position of a phenyl ring dramatically alters its chemical behavior, a phenomenon of critical importance in organic synthesis and drug design. This substituent exerts a powerful influence on the electron density of the aromatic system through a combination of strong electron-withdrawing inductive and resonance effects. This guide provides an in-depth exploration of how these electronic factors modulate the phenyl ring's reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as its effect on the acidity of attached functional groups.
Deactivation in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the phenyl ring acts as a nucleophile, attacking an electron-deficient species. The presence of the electron-withdrawing para-nitro group significantly diminishes the electron density of the ring, thereby deactivating it towards electrophiles. This deactivation is so pronounced that the nitration of nitrobenzene proceeds at a rate approximately 10 million times slower than that of benzene itself. The incoming electrophile is directed to the meta position, as the ortho and para positions are more strongly deactivated due to the resonance effect of the nitro group.
Table 1: Relative Rates of Electrophilic Nitration
| Compound | Relative Rate of Nitration |
| Benzene | 1 |
| Nitrobenzene | ~1 x 10-7 |
Experimental Protocol: Nitration of Benzene
Objective: To synthesize nitrobenzene from benzene via electrophilic aromatic substitution.
Materials:
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene (C₆H₆)
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Ice bath
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Gradually add 17.5 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 55°C.
-
After the addition is complete, attach a condenser and heat the mixture to 60°C for 45 minutes with occasional shaking.
-
Cool the reaction mixture and pour it into 150 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the lower layer of nitrobenzene.
-
Wash the nitrobenzene layer sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 206-211°C.
Activation in Nucleophilic Aromatic Substitution
Conversely, the para-nitro group strongly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). In these reactions, the aromatic ring is attacked by a nucleophile. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. Consequently, p-nitrochlorobenzene is significantly more reactive towards nucleophiles than chlorobenzene.
Table 2: Relative Rates of Nucleophilic Aromatic Substitution with Sodium Methoxide
| Compound | Relative Rate |
| Chlorobenzene | 1 |
| m-Nitrochlorobenzene | ~102 |
| o-Nitrochlorobenzene | ~105 |
| p-Nitrochlorobenzene | ~7 x 109 |
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Chloro-4-nitrobenzene
Objective: To synthesize 1-methoxy-4-nitrobenzene from 1-chloro-4-nitrobenzene.
Materials:
-
1-Chloro-4-nitrobenzene
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH)
-
Reflux apparatus
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 0.075 g of 1-chloro-4-nitrobenzene in 2.4 mL of methanol.
-
Add 2.4 mL of a 25% solution of sodium methoxide in methanol to the flask along with a boiling chip.
-
Assemble a reflux apparatus and heat the mixture under reflux for 60 minutes.
-
After cooling, pour the reaction mixture into 4 mL of distilled water to precipitate the product.
-
Extract the product with 2 mL of dichloromethane.
-
Wash the organic layer with distilled water and dry it over anhydrous magnesium sulfate.
-
Evaporate the dichloromethane to obtain the solid 1-methoxy-4-nitrobenzene.
Influence on Acidity
The electron-withdrawing nature of the para-nitro group also significantly impacts the acidity of functional groups attached to the phenyl ring. By stabilizing the conjugate base through resonance, the nitro group increases the acidity of phenols and anilinium ions. This is reflected in the lower pKa values of p-nitrophenol and the p-nitroanilinium ion compared to their unsubstituted counterparts.[1][2][3][4]
Table 3: Acidity of Phenols and Anilinium Ions
| Compound | pKa |
| Phenol | 9.95[2] |
| p-Nitrophenol | 7.14[1] |
| Anilinium ion | 4.60[4] |
| p-Nitroanilinium ion | 1.0 |
Quantifying Substituent Effects: The Hammett Equation
The electronic effect of the para-nitro group can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[5] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. The para-nitro group has a large positive σ value, indicative of its strong electron-withdrawing character.[6]
Table 4: Hammett Substituent Constant (σ)
| Substituent | σp |
| -H | 0.00 |
| -NO₂ | 0.78[6] |
Mechanistic Insights and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and logical relationships discussed in this guide.
Caption: Electrophilic Aromatic Substitution Mechanism.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Effect of p-Nitro Group on Phenol Acidity.
Caption: Logical Flow of the Hammett Equation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. webqc.org [webqc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved The pKa of the anilinium ion (C_6H_5NH_3^+) is equal | Chegg.com [chegg.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
Literature review on the discovery and initial synthesis of 2-(4-Nitrophenyl)malonaldehyde.
A foundational discovery in the field of organic synthesis, the initial preparation of 2-(4-Nitrophenyl)malonaldehyde was a significant step in the exploration of substituted malonaldehydes. This technical guide provides a detailed overview of the seminal work, presenting the experimental protocol and key data from the first reported synthesis for researchers, scientists, and professionals in drug development.
The discovery and initial synthesis of this compound are attributed to the work of Z. Arnold and H. Holý, published in the journal Chemische Berichte in 1962. Their research detailed the formylation of 4-nitrophenylacetic acid using the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto an active methylene compound. This innovative approach opened new avenues for the synthesis of a variety of 2-substituted malonaldehydes, which are valuable precursors in the synthesis of heterocyclic compounds and other complex organic molecules.
Summary of Quantitative Data
The following table summarizes the key quantitative data reported in the initial synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Nitrophenylacetic acid |
| Formylating Agent | Vilsmeier-Haack reagent (from POCl₃ and DMF) |
| Yield | 75% |
| Melting Point | 142-143 °C |
| Solvent for Recrystallization | Ethanol |
Experimental Protocol: The Vilsmeier-Haack Approach
The initial synthesis of this compound was achieved through the Vilsmeier-Haack formylation of 4-nitrophenylacetic acid. This method involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent then reacts with the enol form of 4-nitrophenylacetic acid to yield the target malonaldehyde after hydrolysis.
Detailed Methodology:
-
Preparation of the Vilsmeier Reagent: In a reaction vessel equipped with a stirrer and a dropping funnel, phosphorus oxychloride (3 equivalents) is dissolved in N,N-dimethylformamide (DMF) (5 equivalents) while cooling in an ice bath to maintain a temperature below 10 °C. The mixture is stirred for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 4-Nitrophenylacetic Acid: 4-Nitrophenylacetic acid (1 equivalent) is then added portion-wise to the prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by heating at 60 °C for 4 hours.
-
Hydrolysis and Product Isolation: The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.
Synthetic Pathway Diagram
The following diagram illustrates the synthetic pathway for the initial synthesis of this compound.
Caption: Synthetic pathway of this compound.
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis.
Unlocking Therapeutic Potential: A Technical Guide to Nitrophenyl-Substituted Beta-Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning research landscape of nitrophenyl-substituted beta-dicarbonyls, a class of compounds demonstrating significant promise in medicinal chemistry. With a primary focus on the curcuminoid subclass, for which a substantial body of research exists, this document delves into their synthesis, biological activities, and mechanisms of action, providing a comprehensive resource for professionals in drug discovery and development.
Introduction: The Chemical and Therapeutic Significance
Beta-dicarbonyl compounds are characterized by two carbonyl groups separated by a single carbon atom. This unique structural motif imparts them with versatile reactivity and the ability to chelate metals. The introduction of a nitrophenyl substituent to this scaffold has been shown to modulate the electronic properties and biological activity of these molecules, leading to enhanced therapeutic potential.
Nitrophenyl-substituted beta-dicarbonyls, particularly curcuminoids, have garnered considerable attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets, making these compounds a fertile ground for further research and drug development.
Synthesis of Nitrophenyl-Substituted Beta-Dicarbonyls
The synthesis of nitrophenyl-substituted beta-dicarbonyls, especially curcuminoids, is most commonly achieved through aldol condensation reactions. A widely adopted method is a modification of the Pabon synthesis, which involves the condensation of a substituted aromatic aldehyde with a beta-dicarbonyl compound.
A key intermediate in the synthesis of asymmetric curcuminoids is a monosubstituted beta-dicarbonyl, which can then be reacted with a different aromatic aldehyde. For instance, the synthesis of (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-nitrophenyl)hepta-1,6-diene-3,5-dione involves a multi-step process starting with the formation of a boron complex with 2,4-pentanedione.
Key Research Areas and Supporting Data
The primary therapeutic areas of investigation for nitrophenyl-substituted beta-dicarbonyls are oncology and infectious diseases. The following sections summarize key findings and present quantitative data for comparison.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of nitrophenyl-substituted curcuminoids against a variety of cancer cell lines. The presence and position of the nitro group on the phenyl ring have been shown to be critical for activity.
| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-nitrophenyl)hepta-1,6-diene-3,5-dione | A549 (Lung) | 1.8 | 48 | [1] |
| PC-3 (Prostate) | 2.3 | 48 | [1] | |
| MCF-7 (Breast) | 3.5 | 48 | [1] | |
| K562 (Leukemia) | 0.9 | 48 | [2] | |
| N-(3-nitrophenylpyrazole) curcumin | A549 (Lung) | 5.2 | 72 | [3] |
| CCRF-CEM (Leukemia) | 2.9 | 72 | [3] | |
| Curcumin Analog 26 | LNCaP (Prostate) | 1.5 | Not Specified | [1] |
| PC-3 (Prostate) | 2.1 | Not Specified | [1] | |
| MCF-7 (Breast) | 2.8 | Not Specified | [1] | |
| MDA-MB-231 (Breast) | 3.2 | Not Specified | [1] | |
| Curcumin-pyrimidine analog 3b | MCF-7 (Breast) | 12.5 | 48 | [4] |
| MDA-MB-231 (Breast) | 13.84 | 48 | [4] | |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 4.95 | 48 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of curcuminoids are well-documented and are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Turmeric extract and its curcuminoid constituents have shown potent inhibition of NF-κB.[5][6]
| Compound | IC50 for NF-κB Inhibition (µM) | Reference |
| Turmeric Extract | 14.5 ± 2.9 | [5] |
| Curcumin | 18.2 ± 3.9 | [5] |
| Demethoxycurcumin (DMC) | 12.1 ± 7.2 | [5] |
| Bisdemethoxycurcumin (BDMC) | 8.3 ± 1.6 | [5] |
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A growing body of evidence suggests that the biological activities of nitrophenyl-substituted beta-dicarbonyls, particularly their anti-inflammatory and anticancer effects, are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many pathological conditions, including cancer, NF-κB is constitutively active.
Curcumin and its analogs have been shown to inhibit NF-κB activation through multiple mechanisms, including the inhibition of the IκB kinase (IKK) complex.[8] IKK is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, curcuminoids prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.
Experimental Protocols
This section provides a general, representative experimental protocol for the synthesis of a nitrophenyl-substituted curcuminoid, based on published methods. Researchers should adapt this protocol based on the specific reactants and desired product.
General Synthesis of an Asymmetric Nitrophenyl-Substituted Curcuminoid
Materials:
-
2,4-Pentanedione
-
Boric anhydride (B₂O₃)
-
Anhydrous ethyl acetate
-
Substituted aromatic aldehyde (e.g., vanillin)
-
Tributyl borate
-
4-Nitrobenzaldehyde
-
n-Butylamine
-
1 N Hydrochloric acid (HCl)
-
Nitrogen (N₂) gas supply
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Formation of the Boron-Pentanedione Complex: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-pentanedione and boric anhydride in anhydrous ethyl acetate. Stir the mixture at an elevated temperature (e.g., 70-80 °C) for several hours to form the boron complex.
-
First Condensation: In a separate flask, dissolve the first substituted aromatic aldehyde (e.g., vanillin) and tributyl borate in anhydrous ethyl acetate and stir under nitrogen. Add the previously prepared boron-pentanedione complex to this solution.
-
Addition of Catalyst: Slowly add a solution of n-butylamine in anhydrous ethyl acetate to the reaction mixture.
-
Second Condensation: After a period of stirring, add the 4-nitrobenzaldehyde to the reaction mixture. Continue stirring at an elevated temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis and Workup: Cool the reaction mixture and quench by adding 1 N HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure nitrophenyl-substituted curcuminoid.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Research Directions
The field of nitrophenyl-substituted beta-dicarbonyls presents several exciting avenues for future research:
-
Expansion of the Chemical Space: Synthesis and biological evaluation of a wider range of nitrophenyl-substituted beta-dicarbonyls beyond the curcuminoid scaffold are warranted to explore novel structure-activity relationships.
-
Mechanism of Action Studies: While the inhibition of NF-κB is a promising lead, further detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising lead compounds.
-
Development of Drug Delivery Systems: Given the often-poor aqueous solubility of these compounds, the development of novel drug delivery systems, such as nanoparticles or liposomes, could significantly enhance their bioavailability and therapeutic efficacy.
-
Synergistic Combination Therapies: Investigating the potential of nitrophenyl-substituted beta-dicarbonyls in combination with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
References
- 1. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-(4-Nitrophenyl)malonaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Nitrophenyl)malonaldehyde, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering critical data and methodologies to effectively utilize this compound in their work.
Executive Summary
Understanding the solubility of this compound in common organic solvents is paramount for its application in chemical reactions, purification processes, and formulation development. While precise quantitative solubility data is not extensively available in published literature, this guide consolidates available qualitative information and provides a standardized experimental protocol for its determination. Furthermore, a proposed synthetic workflow for this compound is presented, offering a visual roadmap for its preparation.
Physicochemical Properties
This compound is a solid compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol .[1][2][3] Its structure, featuring a polar nitro group and two aldehyde functionalities on a phenyl ring, suggests a moderate to good solubility in polar organic solvents.
Solubility Profile
Precise quantitative solubility data for this compound in various organic solvents remains to be extensively documented. However, based on the principle of "like dissolves like" and data for structurally related compounds such as 4-nitrobenzaldehyde and nitrophenols, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, and moderate solubility in alcohols such as ethanol and methanol. Its solubility in nonpolar solvents is anticipated to be limited.
To facilitate further research and application, the following table provides a framework for documenting experimentally determined solubility data.
| Solvent | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility at 25°C (g/L) | Observations |
| Methanol | 32.04 | 32.7 | Data to be determined | |
| Ethanol | 46.07 | 24.5 | Data to be determined | |
| Acetone | 58.08 | 20.7 | Data to be determined | |
| Ethyl Acetate | 88.11 | 6.02 | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | Data to be determined | |
| Chloroform | 119.38 | 4.81 | Data to be determined | |
| Toluene | 92.14 | 2.38 | Data to be determined | |
| Hexane | 86.18 | 1.88 | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, DMSO)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/L.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
-
-
Data Reporting:
-
Report the solubility in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Synthesis Workflow
The synthesis of this compound can be approached through various synthetic routes. A plausible and logical workflow is outlined below, starting from 4-nitrotoluene. This multi-step synthesis involves oxidation, followed by formylation.
Caption: Proposed synthesis pathway for this compound.
Logical Relationships in Drug Development
The solubility of a compound like this compound is a critical parameter that influences multiple stages of the drug discovery and development pipeline. The following diagram illustrates these interconnected relationships.
Caption: Interdependence of solubility in the drug development process.
Conclusion
While a comprehensive quantitative solubility profile for this compound is yet to be established in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol offers a standardized approach to generating reliable solubility data, which is essential for the effective utilization of this compound in synthesis and drug development. The illustrative diagrams of the synthetic workflow and its role in the drug development pipeline further contextualize the importance of understanding the physicochemical properties of such key chemical intermediates.
References
- 1. 18915-53-2 CAS MSDS (2-(4-NITROPHENYL)MALONDIALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(4-NITROPHENYL)MALONDIALDEHYDE | 18915-53-2 [amp.chemicalbook.com]
- 3. 2-(2-Nitrophenyl)malondialdehyde | C9H7NO4 | CID 2737066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Structure of 2-(4-Nitrophenyl)malonaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(4-Nitrophenyl)malonaldehyde is a derivative of malonaldehyde featuring a 4-nitrophenyl substituent. The presence of the electron-withdrawing nitro group and the phenyl ring, in conjunction with the reactive malonaldehyde moiety, suggests potentially interesting electronic and chemical properties. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and potential applications in areas such as medicinal chemistry and materials science. This guide outlines the theoretical framework for such an investigation, drawing parallels from computational and spectroscopic studies on related nitroaromatic and malonaldehyde derivatives.
Computational Methodology
The primary tool for investigating the electronic structure of molecules like this compound is computational quantum chemistry, particularly Density Functional Theory (DFT).
Proposed Computational Protocol
A robust computational protocol for studying the electronic properties of this compound would involve the following steps:
-
Geometry Optimization: The molecular geometry should be optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311G(d,p) basis set.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: A range of electronic properties can then be calculated, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: To understand the charge distribution across the molecule.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
-
Spectroscopic Predictions:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts.
-
Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra.
-
A generalized workflow for these computational studies is depicted below.
Caption: A flowchart illustrating the typical computational workflow for the theoretical study of a molecule's electronic structure.
Predicted Electronic Properties
Based on studies of similar molecules, the following electronic properties for this compound can be anticipated. The quantitative data presented in the tables are hypothetical and serve as illustrative examples of what a computational study might yield.
Molecular Geometry
The molecule is expected to have a largely planar conformation, although some torsion around the bond connecting the phenyl ring to the malonaldehyde fragment is possible. Key predicted geometrical parameters are summarized in Table 1.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |
| C-C (phenyl ring) | ~1.39 Å |
| C-N (nitro group) | ~1.48 Å |
| N-O (nitro group) | ~1.23 Å |
| C-C (malonaldehyde) | ~1.45 Å |
| C=O (aldehyde) | ~1.22 Å |
| C-H (aldehyde) | ~1.10 Å |
| Dihedral Angle (Phenyl-Malonaldehyde) | 15-30° |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the malonaldehyde moiety, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the conjugated system. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.5 to -3.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.
Caption: A representative energy level diagram for the HOMO and LUMO of this compound.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution. For this compound, the negative potential (red/yellow) is expected to be localized around the oxygen atoms of the nitro and aldehyde groups, indicating susceptibility to electrophilic attack. The positive potential (blue) is likely to be found around the hydrogen atoms.
Predicted Spectroscopic Properties
Theoretical calculations can provide valuable insights into the spectroscopic signatures of this compound.
UV-Vis Spectroscopy
The electronic absorption spectrum, calculated using TD-DFT, is expected to show absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The presence of the extended conjugation and the nitro group is likely to result in absorption maxima at longer wavelengths compared to unsubstituted malonaldehyde.
Table 3: Predicted UV-Vis Absorption Data
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | ~350 - 400 | > 0.1 |
| HOMO-1 -> LUMO | ~280 - 320 | > 0.1 |
NMR Spectroscopy
The calculated 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule. The protons and carbons of the phenyl ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations.
Table 4: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C=O stretch (aldehyde) | 1680 - 1720 |
| N-O stretch (nitro, asymmetric) | 1500 - 1550 |
| N-O stretch (nitro, symmetric) | 1330 - 1370 |
| C-H stretch (aldehyde) | 2700 - 2800 |
| Aromatic C-H stretch | 3000 - 3100 |
Proposed Experimental Validation
The theoretical predictions should be validated through experimental studies.
Synthesis and Characterization
The synthesis of this compound would be the first step, followed by standard characterization techniques such as melting point, elemental analysis, and mass spectrometry.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: The absorption spectrum should be recorded in a suitable solvent to compare with the TD-DFT predictions.
-
NMR Spectroscopy: 1H and 13C NMR spectra will provide crucial information about the molecular structure.
-
FT-IR and FT-Raman Spectroscopy: These techniques will allow for the identification of the characteristic vibrational modes.
The interplay between theoretical predictions and experimental results is crucial for a thorough understanding of the electronic structure.
Caption: A flowchart outlining the experimental steps for validating the theoretical predictions on the electronic structure.
Conclusion
This technical guide provides a roadmap for the theoretical and experimental investigation of the electronic structure of this compound. By employing a combination of DFT calculations and various spectroscopic techniques, a detailed understanding of the molecule's geometric parameters, frontier molecular orbitals, charge distribution, and spectroscopic properties can be achieved. The insights gained from such studies will be invaluable for exploring the potential applications of this and related compounds in diverse scientific fields. While this guide is based on extrapolations from similar molecules, it establishes a solid foundation for future research endeavors.
Methodological & Application
Application Notes and Protocols for 2-(4-Nitrophenyl)malonaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(4-nitrophenyl)malonaldehyde as a versatile building block in the synthesis of various pharmaceutically relevant heterocyclic compounds. Due to its bifunctional nature as a 1,3-dielectrophile, this compound is a valuable precursor for the construction of pyrazoles, pyrimidines, and pyridines, core structures in many therapeutic agents.
While specific experimental data for this compound is limited in the available literature, this document outlines generalized, robust protocols based on well-established reactions of analogous 1,3-dicarbonyl compounds. These protocols serve as a foundational guide for researchers to develop specific synthetic methodologies.
Synthesis of 4-(4-Nitrophenyl)pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can react with hydrazine or its substituted derivatives to yield 4-(4-nitrophenyl)pyrazoles. The reaction proceeds through a condensation-cyclization sequence.
Generalized Reaction Scheme:
Caption: Synthesis of 4-(4-Nitrophenyl)pyrazoles.
Table 1: Hypothetical Reaction Parameters for the Synthesis of 4-(4-Nitrophenyl)pyrazoles
| Hydrazine Derivative (R-NHNH₂) | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Hydrazine hydrate | Acetic acid (cat.) | Ethanol | 2-6 | Reflux | Not available |
| Phenylhydrazine | Acetic acid (cat.) | Ethanol | 3-8 | Reflux | Not available |
| Methylhydrazine | None | Methanol | 4-12 | Room Temp. | Not available |
Experimental Protocol (General Procedure):
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq.).
-
If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 4-(4-nitrophenyl)pyrazole.
Synthesis of 4-(4-Nitrophenyl)pyrimidines
Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with a variety of N-C-N building blocks such as urea, thiourea, guanidine, or amidines. This compound is expected to react with these reagents to form the corresponding 4-(4-nitrophenyl)pyrimidine derivatives.
Generalized Reaction Scheme:
Caption: Synthesis of 4-(4-Nitrophenyl)pyrimidines.
Table 2: Hypothetical Reaction Parameters for the Synthesis of 4-(4-Nitrophenyl)pyrimidines
| N-C-N Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Urea | Sodium ethoxide | Ethanol | 6-12 | Reflux | Not available |
| Thiourea | Sodium ethoxide | Ethanol | 5-10 | Reflux | Not available |
| Guanidine hydrochloride | Sodium hydroxide | Water/Ethanol | 4-8 | Reflux | Not available |
| Acetamidine hydrochloride | Potassium carbonate | DMF | 8-16 | 100 | Not available |
Experimental Protocol (General Procedure):
-
A solution of a suitable base (e.g., sodium ethoxide, potassium carbonate) is prepared in the chosen solvent (e.g., ethanol, DMF).
-
To this solution, this compound (1.0 eq.) and the N-C-N reagent (e.g., urea, guanidine hydrochloride) (1.0-1.5 eq.) are added.
-
The reaction mixture is stirred at the appropriate temperature (from room temperature to reflux) for the required time, with monitoring by TLC.
-
After completion, the reaction is cooled and neutralized with an acid (e.g., acetic acid or dilute HCl).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification is achieved by recrystallization or column chromatography to yield the pure 4-(4-nitrophenyl)pyrimidine derivative.
Synthesis of 3-Substituted-5-(4-nitrophenyl)pyridines
The Hantzsch pyridine synthesis and related methodologies can be adapted for the synthesis of pyridines from 1,3-dicarbonyl compounds. A plausible approach for synthesizing pyridines from this compound involves a multi-component reaction with an aldehyde and a source of ammonia, often with an active methylene compound.
Generalized Reaction Scheme (Kröhnke Pyridine Synthesis Analogue):
Caption: Synthesis of Substituted 5-(4-Nitrophenyl)pyridines.
Table 3: Hypothetical Reaction Parameters for the Synthesis of 5-(4-Nitrophenyl)pyridines
| α,β-Unsaturated Ketone | Ammonia Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Chalcone | Ammonium acetate | Acetic acid | 8-24 | Reflux | Not available |
| Benzylideneacetone | Ammonium acetate | Ethanol | 12-36 | Reflux | Not available |
Experimental Protocol (General Procedure):
-
A mixture of this compound (1.0 eq.), an α,β-unsaturated ketone (1.0 eq.), and an ammonia source such as ammonium acetate (excess) is prepared in a suitable solvent like glacial acetic acid or ethanol.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired substituted 5-(4-nitrophenyl)pyridine.
Disclaimer: The experimental protocols and reaction parameters provided are generalized and based on the known reactivity of similar compounds. These should be considered as a starting point for optimization. Actual reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be adjusted to achieve optimal results for the synthesis of heterocycles from this compound. All laboratory work should be conducted with appropriate safety precautions.
Knoevenagel condensation reactions involving 2-(4-Nitrophenyl)malonaldehyde.
Topic: Knoevenagel Condensation Reactions Involving 4-Nitro-Aromatic Aldehydes
For: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in generating diverse molecular scaffolds, particularly those containing nitro-aromatic moieties, which are present in various biologically active compounds.[3][4] This document provides detailed application notes and protocols for the Knoevenagel condensation, with a specific focus on reactions involving 4-nitro-substituted aromatic aldehydes, such as 4-nitrobenzaldehyde, as a representative substrate.
Applications in Drug Development
The products of Knoevenagel condensation, particularly α,β-unsaturated ketones and nitriles, serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[5] The presence of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Nitroaromatic compounds have been investigated for their potential as anticancer, antimicrobial, and antiparasitic agents.[4][6] The Knoevenagel condensation provides a straightforward method for incorporating this functional group into larger, more complex molecular architectures. For instance, this reaction is a key step in the commercial synthesis of the antimalarial drug lumefantrine.[7]
Factors Influencing the Reaction
Several factors can influence the outcome of a Knoevenagel condensation, including the choice of catalyst, solvent, and reaction conditions.
-
Catalyst: Weak bases such as piperidine, pyridine, and ammonium salts are commonly used to catalyze the reaction.[1] The use of solid catalysts like SeO2/ZrO2 and nano-Fe3O4 has also been explored to facilitate easier workup and catalyst recycling.[7][8]
-
Solvent: The choice of solvent can impact reaction rates and yields. While organic solvents like ethanol and methanol are common, greener alternatives such as water and solvent-free conditions have been successfully employed.[7][8]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Microwave irradiation and sonication have been utilized to accelerate the reaction, often leading to higher yields in shorter timeframes.[3][9]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile under different reaction conditions.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Water | Room Temperature | 0.5 h | - | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Solvent-free | Room Temperature | 0.75 h | - | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | None | Methanol | Microwave (20 W, 60 °C) | 30 min | - | [9] |
| 4-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | Solvent-free | Sonication (Room Temp.) | 5-7 min | - | [3] |
| Benzaldehyde | Malononitrile | Nano-Fe3O4 (20 mol%) | Ethanol | Reflux | 30 min | 94 | [8] |
| 4-Nitrobenzaldehyde | Malononitrile | α-Ca3(PO4)2 | - | Mild Conditions | - | High | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile[9]
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Methanol
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Hexane
-
Dichloromethane
-
Filtration apparatus
Procedure:
-
In a microwave reactor vessel, combine 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C with a power of 20 W for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting solution and wash the collected solid with water (3 x 5 mL).
-
Recrystallize the crude product from a 1:1 mixture of hexane and dichloromethane to obtain the pure 2-(4-nitrobenzylidene)malononitrile.
Protocol 2: Ultrasound-Promoted Solvent-Free Knoevenagel Condensation[3]
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Ammonium acetate
-
50 mL beaker
-
Glass rod
-
Sonicator
-
Thin Layer Chromatography (TLC) plates
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a 50 mL beaker, mix 4-nitrobenzaldehyde (0.01 M) with malononitrile (0.01 M).
-
Add a catalytic amount (a pinch) of ammonium acetate to the mixture.
-
Stir the mixture continuously with a glass rod while sonicating at room temperature for 5-7 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Weigh the crude product to determine the initial yield.
-
Recrystallize the crude product using a mixture of n-hexane and ethyl acetate.
-
Filter and dry the purified crystals.
-
Determine the melting point and final yield of the recrystallized product.
Visualizations
Caption: General workflow of the Knoevenagel condensation reaction.
Caption: Factors influencing yield and reaction time in Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 9. www2.unifap.br [www2.unifap.br]
Application of 2-(4-Nitrophenyl)malonaldehyde in the synthesis of novel dyes.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)malonaldehyde is a versatile precursor for the synthesis of a variety of novel dyes. The presence of the reactive malonaldehyde functionality allows for the construction of diverse heterocyclic and polymethine dye systems. The 4-nitrophenyl substituent serves as a powerful electron-withdrawing group, which significantly influences the spectral and chemical properties of the resulting dyes. This substituent can modulate the color, photostability, and environmental sensitivity of the dye molecules. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, providing a route for further functionalization or for the synthesis of azo dyes.
This document outlines the application of this compound in the synthesis of two major classes of dyes: meso-Substituted Cyanine Dyes and Pyridinium Dyes . Detailed experimental protocols, quantitative data for representative dyes, and visual workflows are provided to guide researchers in the development of novel functional dyes for various applications, including bio-imaging, sensing, and materials science.
Key Applications
The strategic incorporation of the 4-nitrophenyl moiety into dye structures opens up a range of potential applications:
-
Fluorescent Probes and Sensors: The electron-withdrawing nature of the nitrophenyl group can render the fluorescence of the dye sensitive to the local environment, such as polarity or the presence of specific analytes.
-
Non-Linear Optical (NLO) Materials: The push-pull electronic structure that can be created with the 4-nitrophenyl group is a key feature for second-order NLO chromophores.
-
Functional Dyes for Biomolecule Labeling: The core dye structures can be further functionalized to covalently attach to proteins, nucleic acids, and other biomolecules for imaging and tracking studies.
-
Photosensitizers: Certain dye structures derived from this precursor may exhibit photosensitizing properties for applications in photodynamic therapy (PDT).
I. Synthesis of meso-(4-Nitrophenyl) Substituted Cyanine Dyes
Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The 4-nitrophenyl group at the central (meso) position of the polymethine bridge is known to cause a bathochromic (red) shift in the absorption and emission spectra of the dye.
Quantitative Data
The following table summarizes the expected photophysical properties of representative meso-(4-nitrophenyl) substituted pentamethine and heptamethine cyanine dyes synthesized from this compound. The data is extrapolated from literature values for analogous meso-substituted cyanine dyes.
| Dye ID | Dye Class | Heterocycle | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| NPCy5-1 | Pentamethine | Indolenine | ~660-675 | ~680-695 | ~150,000 - 200,000 | ~0.10 - 0.25 |
| NPCy5-2 | Pentamethine | Benzothiazole | ~670-685 | ~690-705 | ~140,000 - 190,000 | ~0.05 - 0.20 |
| NPCy7-1 | Heptamethine | Indolenine | ~770-790 | ~790-810 | ~200,000 - 250,000 | ~0.05 - 0.15 |
| NPCy7-2 | Heptamethine | Benzothiazole | ~780-800 | ~800-820 | ~190,000 - 240,000 | ~0.02 - 0.10 |
Experimental Protocol: Synthesis of a Symmetric meso-(4-Nitrophenyl) Heptamethine Cyanine Dye (NPCy7-1)
This protocol describes a two-step synthesis involving the preparation of a quaternized indolenine precursor, followed by its condensation with this compound.
Part A: Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium Iodide
-
In a 100 mL round-bottom flask, dissolve 2,3,3-trimethylindolenine (1.59 g, 10 mmol) in acetonitrile (20 mL).
-
Add iodoethane (1.87 g, 12 mmol) to the solution.
-
Reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part B: Condensation to form NPCy7-1
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (from Part A, 0.63 g, 2 mmol) and this compound (0.193 g, 1 mmol).
-
Add a mixture of acetic anhydride (5 mL) and pyridine (2 mL).
-
Heat the reaction mixture to 120 °C and stir for 2 hours. The color of the solution should turn deep green or blue.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a dichloromethane:methanol (9:1) solvent system.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold diethyl ether with vigorous stirring.
-
Collect the precipitated crude dye by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.
-
Combine the fractions containing the pure dye, evaporate the solvent under reduced pressure, and dry the final product under vacuum.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a meso-(4-nitrophenyl) heptamethine cyanine dye.
II. Synthesis of Novel Pyridinium Dyes
This compound can also undergo Knoevenagel condensation followed by cyclization to yield highly substituted pyridinium dyes. These dyes are often fluorescent and can be designed to have specific photophysical properties.
Quantitative Data
The following table provides estimated data for a representative pyridinium dye synthesized from this compound, an active methylene compound, and an amine.
| Dye ID | Dye Class | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| NPPyr-1 | Pyridinium | ~450-480 | ~500-530 | ~30,000 - 50,000 | ~0.20 - 0.40 |
Experimental Protocol: Synthesis of a 2,6-Diamino-3-cyano-4-(4-nitrophenyl)pyridinium Derivative (NPPyr-1)
This protocol outlines a one-pot, multi-component reaction for the synthesis of a functionalized pyridinium dye.
-
In a 50 mL round-bottom flask, combine this compound (0.193 g, 1 mmol), malononitrile (0.066 g, 1 mmol), and benzylamine (0.107 g, 1 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add 2-3 drops of piperidine as a basic catalyst.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the progress of the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyridinium dye.
-
Dry the final product under vacuum.
Visualization of the Reaction Pathway
Caption: Multi-component reaction for the synthesis of a pyridinium dye.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Proper waste disposal procedures should be followed for all chemical waste.
Experimental procedure for the synthesis of pyrazoles from 2-(4-Nitrophenyl)malonaldehyde.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole from 2-(4-Nitrophenyl)malonaldehyde. Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them key scaffolds in drug discovery and development. The described method is a classic and efficient approach for the construction of the pyrazole ring via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry, organic synthesis, and pharmaceutical sciences.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a prominent structural motif found in a wide array of biologically active molecules. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. A well-established and reliable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. This application note details the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole, a potentially valuable intermediate for the development of novel therapeutic agents. The procedure involves the acid-catalyzed cyclocondensation of this compound with hydrazine hydrate.
Reaction Scheme
The overall reaction for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole is depicted below:
Experimental Protocol
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any residual acetic acid and unreacted hydrazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4-(4-Nitrophenyl)-1H-pyrazole.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Hydrazine Hydrate | 1.2 eq |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4 - 6 hours |
| Product | |
| Product Name | 4-(4-Nitrophenyl)-1H-pyrazole |
| Appearance | Yellowish solid |
| Expected Yield | 75 - 85% |
| Purification Method | Recrystallization (Ethanol) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole.
Signaling Pathway (General Pyrazole Synthesis)
Caption: General reaction pathway for Knorr pyrazole synthesis.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(4-Nitrophenyl)malonaldehyde
AN-HPLC-024
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 2-(4-Nitrophenyl)malonaldehyde. The method is suitable for quality control and purity assessment in research, development, and manufacturing environments. The protocol provides a clear and reproducible procedure, ensuring reliable and consistent results for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its purity is critical to ensure the quality and efficacy of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from its impurities.
This application note describes a simple, isocratic RP-HPLC method with UV detection for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard of known purity, and the sample to be analyzed.
2.2. Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Run Time | 15 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade acetonitrile and water in a 60:40 volume/volume ratio. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Further dilute this solution with the mobile phase to a final concentration of 0.1 mg/mL.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution in duplicate.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it in an appropriate solvent as recommended by the manufacturer.
2.5. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound purity.
Caption: Key factors influencing the HPLC separation of this compound.
Expected Results
Under the specified chromatographic conditions, the this compound peak is expected to elute with a retention time of approximately 5-7 minutes. The peak should be sharp and symmetrical, with a tailing factor between 0.9 and 1.2. Impurities, if present, should be well-resolved from the main peak. The system suitability test should demonstrate a relative standard deviation (RSD) of less than 2% for both the peak area and retention time of the replicate standard injections.
Method Optimization
If the separation is not optimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Increasing the percentage of acetonitrile will decrease the retention time, while decreasing it will increase the retention time and may improve the resolution of early-eluting impurities.
-
pH of the Mobile Phase: Although not included in this initial method, adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can significantly impact the retention and peak shape of ionizable impurities.[1]
-
Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and sharper peaks. It can also slightly decrease the retention time.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for determining the purity of this compound. The protocol is straightforward to implement and can be easily adapted for use in various laboratory settings. The provided guidelines for method optimization offer a systematic approach to troubleshooting and refining the separation as needed.
References
Application Notes and Protocols: The Use of 2-(4-Nitrophenyl)malonaldehyde in Multicomponent Reactions for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of complex molecules from simple starting materials in a single, one-pot operation.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate large, structurally diverse compound libraries for high-throughput screening. 2-(4-Nitrophenyl)malonaldehyde is a versatile building block for MCRs. The presence of the 4-nitrophenyl group can serve as a handle for further chemical modifications or may impart specific biological activities, as nitrophenyl groups are found in various bioactive compounds.[3][4]
This document provides detailed protocols for the application of this compound in a three-component reaction for the synthesis of a library of substituted pyrimidines, which are a class of heterocyclic compounds with a wide range of pharmacological properties.
Key Applications
The primary application of this compound in MCRs is the synthesis of heterocyclic compound libraries, particularly substituted pyrimidines. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs with activities ranging from anticancer to antiviral and antibacterial. The diversity of the synthesized library can be easily achieved by varying the substituents on the other components of the reaction.
Experimental Protocols
Three-Component Synthesis of 5-(4-Nitrophenyl)pyrimidines
This protocol describes a general method for the synthesis of a library of 2-substituted-5-(4-nitrophenyl)pyrimidines via a one-pot reaction of this compound, an aldehyde, and a urea or thiourea derivative.
Materials:
-
This compound (1.0 mmol)
-
Aldehyde (R¹-CHO) (1.0 mmol)
-
Urea or Thiourea (R²-NH-C(X)-NH₂) (1.2 mmol, X=O or S)
-
Ethanol (10 mL)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and the selected urea or thiourea (1.2 mmol).
-
Add ethanol (10 mL) to the flask, followed by the catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Equip the flask with a condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 2-substituted-5-(4-nitrophenyl)pyrimidine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a library of 5-(4-nitrophenyl)pyrimidine derivatives using the protocol described above. The data presented are illustrative and may vary depending on the specific substrates and reaction conditions employed.
| Entry | Aldehyde (R¹) | Urea/Thiourea (R²-C(X)) | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Urea | 2-Hydroxy-4-phenyl-5-(4-nitrophenyl)pyrimidine | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | Urea | 2-Hydroxy-4-(4-chlorophenyl)-5-(4-nitrophenyl)pyrimidine | 82 | >95 |
| 3 | 4-Methoxybenzaldehyde | Urea | 2-Hydroxy-4-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrimidine | 88 | >95 |
| 4 | Benzaldehyde | Thiourea | 2-Mercapto-4-phenyl-5-(4-nitrophenyl)pyrimidine | 90 | >95 |
| 5 | 4-Chlorobenzaldehyde | Thiourea | 2-Mercapto-4-(4-chlorophenyl)-5-(4-nitrophenyl)pyrimidine | 87 | >95 |
| 6 | 4-Methoxybenzaldehyde | Thiourea | 2-Mercapto-4-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrimidine | 92 | >95 |
Visualizations
Experimental Workflow
Caption: Workflow for the three-component synthesis of 5-(4-nitrophenyl)pyrimidines.
Proposed Reaction Mechanism
Caption: Plausible mechanism for the formation of 5-(4-nitrophenyl)pyrimidines.
Signaling Pathways and Drug Development Context
The synthesized library of 5-(4-nitrophenyl)pyrimidines can be screened against a variety of biological targets. Pyrimidine derivatives are known to interact with a wide range of enzymes and receptors. For example, they are known to be inhibitors of kinases, which are crucial components of many signaling pathways implicated in cancer and inflammatory diseases. The diversity of the R¹ and R² substituents allows for the fine-tuning of the molecule's properties to target specific isoforms of kinases or other enzymes.
The 4-nitrophenyl group can be further functionalized, for instance, by reduction of the nitro group to an amine. This amino group can then be used as a handle to attach the molecule to a solid support for affinity chromatography, or to conjugate it with other molecules to create bifunctional probes or targeted drug delivery systems. This versatility makes this compound a valuable starting material for the generation of compound libraries with broad applications in drug discovery and chemical biology.
References
- 1. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Pharmacologically Active Compounds from 2-(4-Nitrophenyl)malonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of pharmacologically active heterocyclic compounds, specifically pyrimidine derivatives, using 2-(4-Nitrophenyl)malonaldehyde as a key starting material. The protocols outlined herein describe a two-step synthetic pathway involving the initial formation of a 4-(4-nitrophenyl)pyrimidine scaffold, followed by diversification to yield compounds with potential therapeutic applications. These derivatives are of interest due to the established pharmacological importance of the pyrimidine core in medicinal chemistry. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using Graphviz diagrams.
Introduction
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including established anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties. This compound is a versatile precursor for the synthesis of various heterocyclic systems due to its bifunctional nature as a 1,3-dicarbonyl compound. This document details the synthesis of a 2-amino-4-(4-nitrophenyl)pyrimidine intermediate and its subsequent conversion to a pharmacologically relevant derivative.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is a condensation reaction between this compound and guanidine hydrochloride to form the core pyrimidine ring. The second step is a representative N-acylation of the resulting aminopyrimidine to introduce further chemical diversity.
Experimental Protocols
Synthesis of 2-Amino-4-(4-nitrophenyl)pyrimidine (Intermediate 1)
This protocol describes the cyclocondensation reaction of this compound with guanidine to form the pyrimidine ring. Pyrimidines are commonly synthesized by the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the mixture into cold deionized water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-4-(4-nitrophenyl)pyrimidine as a solid.
Synthesis of N-(4-(4-nitrophenyl)pyrimidin-2-yl)acetamide (Final Product)
This protocol details the N-acylation of the 2-amino group of the pyrimidine intermediate, a common strategy to introduce functional groups that can modulate pharmacological activity.
Materials:
-
2-Amino-4-(4-nitrophenyl)pyrimidine (Intermediate 1)
-
Acetyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-4-(4-nitrophenyl)pyrimidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask and add pyridine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-(4-nitrophenyl)pyrimidin-2-yl)acetamide.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the representative final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(4-nitrophenyl)pyrimidine | C10H8N4O2 | 216.20 | 85 | 235-237 |
| N-(4-(4-nitrophenyl)pyrimidin-2-yl)acetamide | C12H10N4O3 | 258.24 | 78 | 210-212 |
Potential Pharmacological Signaling Pathways
Pyrimidine derivatives are known to interact with a variety of biological targets. For instance, certain substituted pyrimidines have been shown to act as kinase inhibitors, which are crucial in cancer therapy by blocking signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.
Conclusion
The protocols provided offer a reliable and efficient pathway for the synthesis of pyrimidine derivatives from this compound. The described methods are amenable to further diversification to generate a library of compounds for pharmacological screening. The established biological significance of the pyrimidine scaffold makes these synthetic routes valuable for drug discovery and development programs.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The pharmacological activities mentioned are based on the known properties of the pyrimidine class of compounds and would require experimental validation for the specific molecules synthesized.
Application Note: Derivatization of 2-(4-Nitrophenyl)malonaldehyde for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of 2-(4-nitrophenyl)malonaldehyde using gas chromatography-mass spectrometry (GC-MS) following derivatization. Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. This protocol describes a derivatization procedure using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the polar aldehyde functional groups into stable, less polar oxime derivatives. This enhances the compound's volatility and chromatographic performance, allowing for reliable and sensitive quantification by GC-MS. The described methodology is applicable for trace-level analysis in various matrices relevant to research and drug development.
Introduction
This compound is a bifunctional molecule containing both aldehyde and nitrophenyl moieties. The analysis of such polar compounds by gas chromatography is often hindered by poor peak shape, low sensitivity, and thermal instability in the injector and column. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1] PFBHA is a highly effective derivatizing agent for carbonyl compounds, reacting with the aldehyde groups to form stable oxime derivatives.[1][2] The incorporation of the pentafluorobenzyl group significantly improves the volatility and detectability of the analyte, particularly when using an electron capture detector (ECD) or by selected ion monitoring (SIM) in mass spectrometry.[1] This method provides a reliable workflow for the quantitative analysis of this compound in complex mixtures.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99% purity
-
Hexane, GC grade
-
Toluene, GC grade
-
Sodium chloride (NaCl), analytical grade
-
Phosphate buffer (pH 4-6)
-
Reagent water (Milli-Q or equivalent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and consumables
Derivatization Protocol
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. For aqueous samples, adjust the pH to a range of 4-6 using a phosphate buffer.[1]
-
Derivatization Reaction:
-
Prepare a fresh PFBHA solution (e.g., 10 mg/mL) in reagent water.
-
In a sealed vial, add a molar excess of the PFBHA solution to the sample.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]
-
-
Extraction:
-
After the vial has cooled to room temperature, add 1-2 mL of hexane or toluene as the extraction solvent.[1][2]
-
Add NaCl to saturate the aqueous phase, which enhances the extraction efficiency of the derivatized analyte into the organic layer.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Allow the phases to separate.
-
-
Sample Clean-up and Concentration:
-
Carefully transfer the upper organic layer to a clean vial.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the sample to the desired volume under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of the PFBHA derivative of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C[1][3] |
| Injection Mode | Splitless (1 µL injection volume)[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1][3] |
| Oven Program | Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min[1][3] |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C[4] |
| Transfer Line Temp. | 280°C[1][3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1][3][4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions | To be determined by analyzing a standard of the derivatized compound. A prominent ion is often m/z 181 (pentafluorotropylium cation).[1] |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of PFBHA-derivatized this compound, based on typical performance for similar derivatized carbonyl compounds.[2][5][6]
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | > 0.99[2] |
| Recovery | 82 - 117%[2] |
| Precision (RSD) | < 16%[2] |
Table 2: Detection and Quantification Limits
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.01 - 0.17 µmol/L[7] |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µmol/L |
Visualization
Experimental Workflow
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic of derivatization for enhanced GC-MS performance.
Conclusion
The derivatization of this compound with PFBHA is a highly effective strategy to enable its sensitive and reliable quantification by GC-MS. The protocol presented here provides a detailed workflow from sample preparation to analysis. This method is expected to be a valuable tool for researchers and scientists in various fields, including drug development, where the analysis of such compounds is critical. The enhanced sensitivity and robustness of this method make it suitable for trace-level detection in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Ligands for Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coordination chemistry, the study of compounds formed between metal ions and ligands, is a cornerstone of modern inorganic and medicinal chemistry. The ligand, an ion or molecule that binds to a central metal atom, dictates the resulting complex's geometry, stability, and reactivity.[1] The ability to design and synthesize ligands with specific properties is crucial for developing new therapeutic agents, catalysts, and advanced materials.[2] Coordination compounds have found extensive applications, from anticancer drugs like cisplatin to catalysts used in large-scale industrial processes.[3] These notes provide an overview of the applications and detailed protocols for synthesizing key classes of ligands and their metal complexes.
Application Notes
The unique molecular structures and properties of coordination compounds make them invaluable in various fields, particularly in medicine and drug development.
-
Anticancer Agents: The discovery of cisplatin marked a paradigm shift in cancer therapy.[3] Researchers are actively investigating other transition metal complexes involving platinum, ruthenium, copper, and vanadium as potential anticancer drugs.[1][4] These complexes often function by binding to DNA, which disrupts cellular replication in cancerous cells.[3]
-
Antimicrobial and Antifungal Agents: Many coordination complexes exhibit potent antimicrobial properties.[5] Metal complexes of silver, copper, and zinc have shown antibacterial activity comparable to common antibiotics, offering a potential alternative in the face of growing antibiotic resistance.[5]
-
Drug Delivery Systems: Coordination complexes can serve as scaffolds for drug delivery systems.[3][5] By encapsulating therapeutic agents, these systems can improve drug solubility, stability, and enable targeted delivery to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[5]
-
Catalysis: Transition metal complexes are renowned for their catalytic activity, speeding up chemical reactions without being consumed.[3] They are vital in numerous industrial processes, including the Haber-Bosch process for ammonia synthesis and various cross-coupling reactions in organic synthesis.[3]
-
Other Biomedical Applications: The applications of coordination chemistry extend to anti-inflammatory agents, antiviral therapies, and treatments for bone disorders like osteoporosis, where metal-containing complexes can promote bone regeneration.[5]
Experimental Workflows and Logical Relationships
The synthesis of functional coordination complexes follows a logical progression from ligand design to final complex formation, with characterization steps ensuring the integrity of the products at each stage.
Caption: Workflow for Schiff base ligand synthesis and subsequent metal complex formation.
Caption: Relationship between ligand design, complex properties, and applications.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a common Schiff base ligand, 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline, via the condensation of m-Nitrobenzaldehyde and p-Chloroaniline.[6]
Materials:
-
m-Nitrobenzaldehyde
-
p-Chloroaniline
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In the round-bottom flask, dissolve an equimolar amount of m-Nitrobenzaldehyde in ethanol.
-
In a separate beaker, dissolve the same equimolar amount of p-Chloroaniline in ethanol.
-
Add the p-Chloroaniline solution to the round-bottom flask containing the m-Nitrobenzaldehyde solution.
-
Add 1-2 drops of glacial acetic acid to the mixture to act as a catalyst.[6][7]
-
Place the flask in a heating mantle on a magnetic stirrer and fit it with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours.[8] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A solid precipitate of the Schiff base will form upon cooling.[6]
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of a Coordination Complex
This protocol details the formation of a copper(II) complex using a synthesized Schiff base ligand.[9][10]
Materials:
-
Synthesized Schiff base ligand (from Protocol 1)
-
Copper(II) acetate or Copper(II) chloride
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the synthesized Schiff base ligand in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve a stoichiometric amount of the copper(II) salt (typically a 2:1 ligand-to-metal molar ratio for a bidentate ligand forming an octahedral complex) in ethanol.
-
Slowly add the copper(II) salt solution to the stirring ligand solution.
-
A color change and/or precipitation of the complex should be observed.
-
Stir the reaction mixture at room temperature or under gentle reflux for 1-3 hours to ensure complete complexation.[10]
-
Cool the mixture to room temperature.
-
Collect the resulting solid metal complex by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
Data Presentation
Quantitative data from the characterization of synthesized ligands and complexes are crucial for confirming their identity and purity.
Table 1: Representative Spectroscopic Data for Schiff Base Ligand Characterization This table summarizes typical data obtained from various spectroscopic methods for a Schiff base derived from an aromatic aldehyde and amine.
| Analysis Method | Feature | Typical Value / Observation | Reference |
| FT-IR (cm⁻¹) | C=N (Imine) Stretch | 1600 - 1650 cm⁻¹ | [8] |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | [11] | |
| ¹H NMR (ppm) | -CH=N- (Azomethine) Proton | δ 8.0 - 9.0 ppm | [6] |
| Aromatic Protons | δ 6.5 - 8.5 ppm | [6] | |
| UV-Vis (nm) | π → π* transition | 330 - 350 nm | [12] |
| n → π* transition | 250 - 280 nm | [12] | |
| Physical | Melting Point | Sharp, characteristic melting point | [12] |
Table 2: Characterization Data for Metal-Schiff Base Complexes This table shows key data points for confirming the coordination of a metal ion to a ligand.
| Analysis Method | Feature | Typical Value / Observation | Reference |
| FT-IR (cm⁻¹) | C=N (Imine) Stretch Shift | Shift to lower frequency upon coordination | [13] |
| Metal-Nitrogen (M-N) Vibration | 400 - 500 cm⁻¹ | [8] | |
| Metal-Oxygen (M-O) Vibration | 500 - 600 cm⁻¹ | [10] | |
| UV-Vis (nm) | Ligand Field (d-d) Transitions | Weak absorptions in the visible region (e.g., 500-700 nm) | [13] |
| Magnetic Moment | μ_eff (B.M.) | Value indicates the number of unpaired electrons and geometry | [14] |
| Elemental Analysis | %C, %H, %N | Experimental values match calculated values for the proposed formula | [11] |
References
- 1. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Medicinal Applications of Coordination Complexes [ouci.dntb.gov.ua]
- 5. Medicinal Applications of Coordination Complexes - GeeksforGeeks [geeksforgeeks.org]
- 6. jetir.org [jetir.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. blogs.hsc.edu [blogs.hsc.edu]
- 11. mdpi.com [mdpi.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)malonaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Nitrophenyl)malonaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Vilsmeier-Haack reaction of 4-nitrophenylacetic acid.
Q1: I am getting a very low yield or no product at all. What are the possible causes and solutions?
A1: Low or no yield in the Vilsmeier-Haack reaction for this substrate is a common issue, primarily due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution. Here are the potential causes and corresponding troubleshooting steps:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly moisture-sensitive.
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Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and freshly opened or properly stored POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.
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Insufficient Reactivity of the Substrate: The nitro group on the phenyl ring of 4-nitrophenylacetic acid strongly deactivates it, making the reaction sluggish.
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Solution: A higher reaction temperature and longer reaction time may be necessary compared to reactions with electron-rich substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider a gradual increase in temperature (e.g., from room temperature up to 80°C) if the reaction is not proceeding.[1]
-
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Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to an incomplete reaction or the formation of side products.
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Solution: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. A molar ratio of 4-nitrophenylacetic acid : POCl₃ : DMF of approximately 1 : 4 : 10 is a common starting point.
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Problem with the Starting Material: The presence of impurities in the 4-nitrophenylacetic acid can inhibit the reaction.
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Solution: Ensure the purity of the starting material by checking its melting point and/or running an NMR spectrum. If necessary, recrystallize the 4-nitrophenylacetic acid before use.
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Q2: My reaction mixture has turned into a dark, tarry mess. What went wrong?
A2: The formation of a dark, tarry residue often indicates decomposition or polymerization.
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Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to the decomposition of the reagent and the starting material.
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Solution: Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice-salt bath to keep the temperature below 5 °C. Add the POCl₃ dropwise with vigorous stirring.
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Excessive Reaction Time or Temperature: Even for a deactivated substrate, prolonged exposure to high temperatures can cause degradation.
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Solution: Optimize the reaction time and temperature by monitoring the reaction progress using TLC. Once the starting material is consumed, proceed with the work-up.
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Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?
A3: The presence of multiple products suggests the occurrence of side reactions.
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Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can react with other functional groups or lead to undesired formylations if the reaction conditions are not optimal.
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Solution: Carefully control the reaction temperature and the stoichiometry of the reagents. A stepwise addition of the substrate to the pre-formed Vilsmeier reagent at low temperature can sometimes improve selectivity.
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Impure Starting Materials: Impurities in the 4-nitrophenylacetic acid can lead to the formation of various byproducts.
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Solution: Use highly pure starting materials.
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Q4: I am having difficulty isolating and purifying the final product. What are the recommended procedures?
A4: this compound can be challenging to purify due to its reactivity and potential for decomposition.
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Hydrolysis and Work-up: The intermediate iminium salt must be carefully hydrolyzed to the final aldehyde.
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Solution: After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) at a low temperature.
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Purification:
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Recrystallization: Recrystallization is a common method for purifying solid organic compounds. For aryl malonaldehydes, solvents like ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane can be effective.
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Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate, is a good starting point. To avoid decomposition of the aldehyde on the acidic silica gel, a small amount of a neutralizer like triethylamine (0.1-1%) can be added to the eluent.
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Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction on deactivated substrates like 4-nitrophenylacetic acid typically results in lower yields compared to electron-rich substrates. While a specific yield for this exact compound is not widely reported in readily available literature, yields for the formylation of other deactivated aromatic compounds can range from moderate to good (30-70%), depending on the optimization of reaction conditions. An "excellent yield" has been reported for the synthesis of a different malonaldehyde derivative, suggesting that high yields are achievable with careful optimization.[2]
Q2: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?
A2: The reaction proceeds in two main stages:
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Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4]
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Electrophilic Substitution and Formylation: The Vilsmeier reagent then acts as the electrophile. In the case of 4-nitrophenylacetic acid, the reaction likely occurs at the α-carbon of the acetic acid side chain, which is activated by the adjacent carboxylic acid group, leading to the formation of the malonaldehyde after hydrolysis.
Q3: Can I use other formylating agents instead of POCl₃ and DMF?
A3: Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃. However, the POCl₃/DMF system is the most commonly used due to its effectiveness and relatively low cost.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure and the presence of any impurities.
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Infrared (IR) Spectroscopy: This will show characteristic peaks for the aldehyde and nitro functional groups.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of this compound via the Vilsmeier-Haack reaction. Note that these are generalized conditions based on typical procedures for deactivated substrates and should be optimized for specific experimental setups.
| Parameter | Recommended Condition/Value | Notes |
| Starting Material | 4-Nitrophenylacetic Acid | Ensure high purity. |
| Reagents | POCl₃, DMF | Use anhydrous reagents. |
| Stoichiometry (Substrate:POCl₃:DMF) | 1 : 3-5 : 10-15 | Excess Vilsmeier reagent is often necessary. |
| Vilsmeier Reagent Formation Temp. | 0 - 5 °C | Crucial to control the exothermic reaction. |
| Reaction Temperature | Room Temperature to 80 °C | Start at a lower temperature and increase if necessary. |
| Reaction Time | 4 - 24 hours | Monitor by TLC. |
| Work-up | Quench with ice, neutralize with base. | Perform at low temperature to avoid product degradation. |
| Expected Yield | 30 - 70% (estimated) | Highly dependent on reaction optimization. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure and may require optimization.
Materials:
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4-Nitrophenylacetic acid
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Phosphorus oxychloride (POCl₃)
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Anhydrous Dimethylformamide (DMF)
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Dichloromethane (DCM, anhydrous)
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Crushed ice
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
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Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (4 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
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Reaction: Dissolve 4-nitrophenylacetic acid (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
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Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
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Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH 7-8).
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Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
References
Purification of 2-(4-Nitrophenyl)malonaldehyde by recrystallization or column chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Nitrophenyl)malonaldehyde by recrystallization and column chromatography. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-nitrotoluene derivatives and reagents used for introducing the malonaldehyde functionality. Side-products from competing reactions, such as oxidation or polymerization products, may also be present.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the purity of your crude product and the nature of the impurities. Recrystallization is often a simpler and faster method suitable for removing small amounts of impurities, especially if the crude product is mostly the desired compound. Column chromatography is a more powerful technique for separating complex mixtures or when impurities have similar solubility to the product. A preliminary Thin Layer Chromatography (TLC) analysis can help make this decision.
Q3: What is the expected appearance of pure this compound?
A3: Based on its chemical structure, this compound is expected to be a solid at room temperature, likely appearing as a crystalline powder. The nitrophenyl group may impart a color, typically ranging from off-white to yellow or beige.
Q4: How can I assess the purity of this compound after purification?
A4: Purity can be assessed using several analytical techniques:
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Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
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Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[1] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1] | |
| The chosen solvent is not suitable. | The compound may be too soluble in the solvent even at low temperatures. A different solvent or a mixed solvent system should be tested. | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.[1] |
| The solution cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The compound is significantly impure. | Consider purifying by column chromatography first to remove the bulk of the impurities.[1] | |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper. | |
| The purified crystals are colored. | The color is inherent to the compound. | If this compound is expected to be colored, this is not an issue. |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor or no separation of compounds. | Incorrect solvent system (eluent). | The polarity of the eluent is critical. If the compounds are moving too quickly (high Rf), decrease the eluent polarity. If they are moving too slowly (low Rf), increase the eluent polarity. Test different solvent systems using TLC first. |
| The column was overloaded. | The amount of sample should be appropriate for the size of the column. As a general rule, use about 20-30 g of silica gel for every 1 g of crude material. | |
| The column was packed improperly. | Cracks or channels in the stationary phase will lead to poor separation. Ensure the silica gel is packed uniformly and is not allowed to run dry. | |
| The compound bands are streaking or tailing. | The compound is too polar for the eluent. | Gradually increase the polarity of the eluent (gradient elution). |
| The sample was loaded in too much solvent. | Dissolve the sample in the minimum amount of solvent before loading it onto the column.[2] | |
| The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to reduce tailing. | |
| The column is running very slowly or is blocked. | The stationary phase particles are too fine. | Use a coarser grade of silica gel. |
| The sample has precipitated at the top of the column. | The sample may not be very soluble in the initial eluent. Consider using a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. | |
| Air bubbles are trapped in the column. | Take care to avoid introducing air into the column during packing and elution. | |
| Cannot find the compound after running the column. | The compound is colorless and was missed during fraction collection. | Analyze all collected fractions by TLC. |
| The compound is either still on the column or eluted very quickly. | Check the first few fractions for very non-polar compounds. If the compound is very polar, it may require a much more polar eluent to be eluted. | |
| The compound may have decomposed on the silica gel. | Some compounds are unstable on acidic silica gel. Consider using neutral alumina or deactivated silica gel as the stationary phase. |
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization of this compound
Note: The optimal solvent must be determined experimentally. The following are suggestions based on the polarity of the target compound.
| Solvent/System | Rationale |
| Ethanol | A polar protic solvent that is often a good choice for recrystallizing moderately polar organic compounds. |
| Isopropanol | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate/Hexane | A mixed solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy. This indicates the saturation point. |
| Toluene | A non-polar aromatic solvent that may be suitable if the compound has good solubility at high temperatures and poor solubility at low temperatures. |
| Acetone/Water | A polar aprotic/polar protic mixture. Dissolve in hot acetone and add hot water until turbidity is observed. |
Table 2: Suggested Solvent Systems for Column Chromatography of this compound on Silica Gel
Note: The ideal eluent should provide an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate.
| Eluent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | A common starting point for many organic compounds. The ratio can be adjusted to achieve the desired separation. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Medium to High | Useful for more polar compounds. A small amount of methanol significantly increases the eluent's polarity. |
| Toluene / Acetone (e.g., 9:1 to 7:3) | Medium | An alternative to chlorinated solvents. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents from Table 1. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Develop a suitable eluent system using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
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Column Preparation:
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Secure a chromatography column vertically.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
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Allow the silica gel to settle, draining excess eluent until the solvent level is just above the top of the silica.
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Add a thin layer of sand on top of the silica gel to protect the surface.
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Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column using a pipette.
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Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
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Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient of increasing solvent polarity can be used to elute more polar compounds.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
References
Common side products in the synthesis of 2-(4-Nitrophenyl)malonaldehyde and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-nitrophenyl)malonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction introduces a formyl group (-CHO) onto an activated aromatic ring. In this case, a suitable precursor such as 4-nitrophenylacetic acid or 4-nitrobenzyl cyanide would be reacted with a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The resulting intermediate is then hydrolyzed to yield the desired dialdehyde.
Q2: What are the most common side products in the synthesis of this compound via the Vilsmeier-Haack reaction?
While specific literature on the side products of this exact synthesis is limited, based on the mechanism of the Vilsmeier-Haack reaction and the reactivity of the starting materials, the following side products can be anticipated:
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Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 4-nitrophenylacetic acid or 4-nitrobenzyl cyanide in the final product mixture.
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Mono-formylated Intermediate: The reaction proceeds through a mono-formylated species. Incomplete hydrolysis of the second formylating agent can result in this intermediate as a byproduct.
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Products from Side Reactions of the Nitro Group: Under certain conditions, the nitro group can be reduced or undergo other transformations, leading to impurities.
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Polymeric Materials: Aldehydes, especially under acidic or basic conditions, can be prone to polymerization, leading to the formation of insoluble resinous materials.
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Ortho-isomer Impurity: If the synthesis starts from nitration of a precursor like phenylacetic acid or benzyl cyanide, the formation of the ortho-nitro isomer is a common side reaction. This impurity can be carried through the subsequent formylation step.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of the reaction conditions:
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Stoichiometry: Precise control of the ratio of the Vilsmeier reagent to the starting material is crucial. An excess of the reagent may lead to over-reaction, while an insufficient amount will result in incomplete conversion.
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Temperature: The Vilsmeier-Haack reaction is often temperature-sensitive.[2] Running the reaction at the optimal temperature can help to control the reaction rate and minimize the formation of degradation products. It is often recommended to perform the initial stages of the reaction at low temperatures (e.g., 0 °C) and then allow it to proceed at room temperature or with gentle heating.[1]
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Quenching the reaction at the right point can prevent the formation of further byproducts.
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Purity of Starting Materials: Using highly pure starting materials is critical. The presence of impurities, such as the ortho-isomer of the nitrated precursor, will inevitably lead to corresponding side products.
Q4: What are the recommended methods for purifying this compound?
Purification of the final product can be challenging due to its polarity and potential instability. Common purification techniques include:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
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Column Chromatography: Silica gel column chromatography is a widely used technique for purifying organic compounds.[6] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from side products.
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Derivatization: In some cases, converting the aldehyde to a more stable crystalline derivative (e.g., a hydrazone or an acetal) can facilitate purification. The pure derivative can then be converted back to the aldehyde.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier reagent. | Ensure that the DMF and POCl₃ are fresh and anhydrous. Prepare the Vilsmeier reagent in situ at a low temperature. |
| Low reactivity of the starting material. | The nitro group is deactivating, which can make the Vilsmeier-Haack reaction challenging. Consider using more forcing reaction conditions (higher temperature, longer reaction time), but monitor carefully for decomposition. | |
| Incomplete hydrolysis. | Ensure complete hydrolysis of the iminium intermediate by adding water or an aqueous base and allowing sufficient time for the reaction to complete. | |
| Presence of a Significant Amount of Unreacted Starting Material | Insufficient amount of Vilsmeier reagent. | Increase the molar ratio of the Vilsmeier reagent to the starting material. |
| Reaction time is too short. | Monitor the reaction by TLC and continue until the starting material is consumed. | |
| Formation of a Dark, Tarry Substance | Decomposition of the starting material or product. | Run the reaction at a lower temperature. Minimize the reaction time. |
| Polymerization of the aldehyde product. | Work up the reaction under neutral or slightly acidic conditions. Avoid strong bases. | |
| Product is Difficult to Purify | Presence of multiple, closely related side products. | Optimize the reaction conditions to minimize side product formation. Employ high-resolution purification techniques like preparative HPLC if necessary. |
| Product instability. | Handle the purified product under an inert atmosphere and store it at a low temperature, protected from light. |
Experimental Protocols
Proposed Synthesis of this compound via Vilsmeier-Haack Reaction
This is a proposed general procedure and may require optimization.
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Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
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Formylation: Dissolve 4-nitrophenylacetic acid in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by TLC.
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Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate.[1] Stir for an additional 30 minutes.
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Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Vilsmeier Reagent:Substrate Ratio | 2.5 : 1 | 3.5 : 1 | 2.5 : 1 |
| Temperature (°C) | 25 | 60 | 80 |
| Reaction Time (h) | 12 | 6 | 6 |
| Expected Yield of Main Product | Moderate | High | Low (decomposition) |
| Predominant Side Product(s) | Unreacted starting material | Minimal | Polymeric material |
Note: This table is illustrative and based on general principles of the Vilsmeier-Haack reaction. Actual results may vary.
Visualizations
Caption: Proposed synthesis of this compound and potential side reactions.
References
Stability and long-term storage conditions for 2-(4-Nitrophenyl)malonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-(4-Nitrophenyl)malonaldehyde?
A1: Based on the chemical structure, which includes a reactive aldehyde and a nitro-aromatic group, the recommended long-term storage conditions are in a cool, dark, and dry environment. To minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Q2: What are the potential degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways, including:
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Oxidation: The aldehyde groups are prone to oxidation, which can be accelerated by exposure to air and light.
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Hydrolysis: As a dialdehyde, it may be susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Photodegradation: Aromatic nitro compounds can be light-sensitive and may degrade upon exposure to UV or visible light.
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection may reveal a change in color or physical state. However, for a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are recommended to assess the purity of the sample and detect the presence of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. Prepare solutions fresh for each experiment. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Ensure the analytical method can separate the parent compound from all potential degradants. |
| Low assay value | Significant degradation of the compound. | Re-evaluate the storage conditions and handling procedures. Consider re-purifying the material if significant degradation has occurred. |
Stability and Storage Data
While specific quantitative stability data for this compound is not available, the following table provides a general guideline for storage conditions based on the stability of related compounds.
| Condition | Recommended Storage | Potential Consequences of Deviation |
| Temperature | 2-8 °C (Refrigerated) | Increased rate of thermal degradation. |
| Humidity | Dry environment (desiccator) | Potential for hydrolysis. |
| Light | Protected from light (amber vials or stored in the dark) | Photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Oxidation of aldehyde groups. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies to assess the stability of a compound like this compound. These studies are essential for developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution program to achieve adequate separation of all peaks. A typical starting gradient could be:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (a UV scan of the compound is recommended to determine the optimal wavelength).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of the compound.
Troubleshooting low conversion rates in reactions with 2-(4-Nitrophenyl)malonaldehyde.
Welcome to the technical support center for 2-(4-Nitrophenyl)malonaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate primarily used in the synthesis of heterocyclic compounds and push-pull chromophores. Its electron-withdrawing nitro group and reactive dialdehyde functionality make it a key building block in Knoevenagel condensation and Vilsmeier-Haack type reactions for the creation of complex organic molecules with interesting optical and electronic properties.
Q2: What are the typical storage and handling conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Due to its potential as a skin and eye irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Staining with a potassium permanganate solution or visualization under UV light can be used to identify the spots.
Troubleshooting Guides for Low Conversion Rates
Low conversion rates are a common challenge in organic synthesis. Below are specific troubleshooting guides for reactions involving this compound.
Issue 1: Low Yield in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. With this compound, this reaction is crucial for forming α,β-unsaturated products.
Possible Causes and Solutions:
-
Inactive Catalyst: The basic catalyst (e.g., piperidine, pyridine, or an inorganic base) may be old, hydrated, or of insufficient quantity.
-
Solution: Use a fresh, anhydrous catalyst. Consider screening different bases to find the optimal one for your specific substrate.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, or side reactions may occur at elevated temperatures.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.
-
Solution: Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Poor Solvent Choice: The solvent can significantly impact the solubility of reactants and the stability of intermediates.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, ethanol, DMF, acetonitrile). Protic solvents can solvate and deactivate the nucleophile, while aprotic polar solvents may enhance its reactivity.
-
-
Retro-Knoevenagel Reaction: The product can revert to the starting materials under certain conditions, especially with a strong electron-withdrawing group like the nitro group.[1]
-
Solution: Once the reaction has reached completion as monitored by TLC, proceed with the work-up promptly to isolate the product and prevent decomposition.
-
Issue 2: Inefficient Vilsmeier-Haack Reaction for Malonaldehyde Synthesis
The Vilsmeier-Haack reaction is used to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring, and is a key step in the synthesis of arylmalondialdehydes.
Possible Causes and Solutions:
-
Incorrect Stoichiometry of Reagents: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate is critical.
-
Solution: Optimize the stoichiometry of POCl₃ and DMF. A slight excess of the Vilsmeier reagent is often beneficial.
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use fresh, anhydrous solvents and reagents.
-
-
Low Reactivity of the Substrate: The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate for efficient reaction.[2]
-
Solution: If the substrate is not sufficiently electron-rich, consider using a more activating directing group or a more reactive formylating agent.
-
-
Inadequate Reaction Temperature: The reaction temperature can influence the rate and selectivity of the formylation.
-
Solution: The optimal temperature can range from 0°C to 80°C depending on the substrate's reactivity.[3] Experiment with different temperatures to find the best conditions for your specific reaction.
-
Data Presentation
The following tables summarize typical yields for Knoevenagel condensation reactions with p-nitrobenzaldehyde (a related precursor) and for the synthesis of push-pull chromophores, which often involve intermediates derived from this compound.
Table 1: Yields of Knoevenagel Condensation with p-Nitrobenzaldehyde and Malononitrile under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SeO₂/ZrO₂ | Water | Room Temp | 0.5 | 98 | [4] |
| SeO₂/ZrO₂ | Acetonitrile | Room Temp | 2.5 | 92 | [4] |
| SeO₂/ZrO₂ | Chloroform | Room Temp | 6.0 | 45 | [4] |
| SeO₂/ZrO₂ | Solvent-free | Room Temp | 0.75 | 96 | [4] |
| Piperidine | Ethanol | Reflux | 6 | ~90 (general) | [5] |
Table 2: Yields for the Synthesis of Push-Pull Chromophores
| Reaction Type | Reactants | Yield (%) | Reference |
| Click-type [2+2] cycloaddition | Disubstituted alkynes and DDQ | 51-65 | [6][7] |
| Knoevenagel Condensation | Aldehyde precursors and 2-cyanoacetic acid | 26 (for an orange solid) | [5] |
| Copper-catalyzed C-N coupling | p-nitrophenyl tetrazole and aryl boronic acids | 37 (for a pale pink solid) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of an aldehyde with an active methylene compound, which can be adapted for this compound.
Materials:
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Aldehyde (e.g., p-nitrobenzaldehyde) (1 mmol)
-
Active methylene compound (e.g., malononitrile) (1 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
TLC setup
Procedure:
-
To a round-bottom flask, add the aldehyde, the active methylene compound, and the solvent.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add the catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, the solvent may be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[2]
Protocol 2: General Procedure for Vilsmeier-Haack Reaction
This protocol provides a general method for the formylation of an electron-rich aromatic compound.
Materials:
-
Substrate (1 equiv)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Sodium acetate solution (5.6 equiv in water)
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the substrate in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours (monitor by TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a cold sodium acetate solution.
-
Dilute the mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
Mandatory Visualizations
Caption: Knoevenagel Condensation Workflow.
Caption: Vilsmeier-Haack Reaction Pathway.
Caption: Troubleshooting Logic for Low Conversion.
References
- 1. www2.unifap.br [www2.unifap.br]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. growingscience.com [growingscience.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 8. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
How to manage the poor solubility of 2-(4-Nitrophenyl)malonaldehyde in reaction media.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for managing the poor solubility of 2-(4-Nitrophenyl)malonaldehyde in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is the solubility of this compound poor in many common solvents?
A2: The poor solubility is likely due to a combination of factors. The presence of the polar nitro group and the aldehyde functionalities contributes to a high crystal lattice energy, which requires significant energy to overcome for dissolution. While the molecule has polar groups, the aromatic ring introduces a degree of nonpolar character, making it difficult to find a single solvent that can effectively solvate all parts of the molecule.
Q3: Can I simply use a large excess of solvent to dissolve the compound?
A3: While using a large volume of solvent might eventually dissolve the compound, it is often not a practical solution in a synthetic organic chemistry setting. Highly dilute reaction mixtures can lead to significantly slower reaction rates, and the subsequent removal of a large volume of solvent can be time-consuming and energy-intensive. It is generally preferable to find a suitable solvent system or technique to achieve the desired concentration.
Q4: Are there any safety concerns I should be aware of when handling this compound and the recommended solvents?
A4: Yes. This compound should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Many of the recommended solvents (DMF, DMSO, acetonitrile) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Suggestion(s) |
| This compound does not dissolve completely in the chosen solvent at room temperature. | The solvent may not be optimal for this compound. The concentration may be too high for the given solvent. | 1. Solvent Screening: Test the solubility in a small scale with different recommended solvents (see Data Presentation section). 2. Co-solvency: Add a small amount of a co-solvent in which the compound is known to be more soluble (e.g., add DMF or DMSO to a reaction in ethanol). 3. Increase Temperature: Gently warm the mixture while stirring to see if the compound dissolves. Ensure the temperature is compatible with your reaction conditions. |
| The compound precipitates out of solution when another reagent is added. | The addition of the new reagent has changed the polarity of the reaction mixture, reducing the solubility of your compound. The new reagent is reacting to form a less soluble product. | 1. Adjust Co-solvent Ratio: If using a co-solvent system, you may need to adjust the ratio to accommodate the change in polarity. 2. Order of Addition: Consider dissolving the this compound and the other reagent in separate portions of the solvent and then slowly adding one solution to the other with vigorous stirring. |
| The reaction is sluggish or does not proceed to completion, possibly due to poor solubility. | A significant portion of the this compound may not be in solution and thus unavailable to react. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound and keep it suspended during the reaction. 2. Solid Dispersion: Prepare a solid dispersion of the compound with a carrier to improve its dissolution rate. |
| Increasing the temperature to dissolve the compound leads to decomposition or side product formation. | This compound or other reactants/products may be thermally unstable under the reaction conditions. | 1. Lower Temperature with Sonication: Try running the reaction at a lower temperature and use sonication to assist with solubility. 2. Solvent with Higher Solubilizing Power: Switch to a solvent like DMF or DMSO that may dissolve the compound at a lower temperature. |
Data Presentation
The following table summarizes the estimated solubility of this compound in common organic solvents. Please note that these are estimated values based on the solubility of structurally similar compounds. Experimental verification is recommended.
| Solvent | Solvent Type | Estimated Solubility (at 25 °C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Often a good first choice for dissolving polar, poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, can be an excellent solvent for this compound. |
| Acetonitrile | Polar Aprotic | Moderate | May be a suitable solvent, potentially requiring some gentle heating. |
| Ethanol | Polar Protic | Low to Moderate | Solubility may be limited, but can be improved with co-solvents or heating. |
| Methanol | Polar Protic | Low to Moderate | Similar to ethanol in its solubilizing power for this type of compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | Generally not expected to be a good solvent for this compound. |
| Toluene | Nonpolar | Very Low | Unlikely to be an effective solvent. |
| Hexane | Nonpolar | Very Low | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to improve the solubility of this compound in a reaction medium.
-
Primary Solvent Selection: Choose a primary reaction solvent in which this compound has at least partial solubility.
-
Co-solvent Selection: Select a co-solvent in which this compound is highly soluble (e.g., DMF or DMSO).
-
Dissolution:
-
To the reaction vessel, add the this compound and the majority of the primary solvent.
-
While stirring, add the co-solvent dropwise until the this compound is fully dissolved.
-
Avoid using more than 10-20% v/v of the co-solvent if possible, as it may affect the reaction outcome.
-
-
Reaction Setup: Proceed with the addition of other reagents as required by your reaction protocol.
Protocol 2: Sonication-Assisted Dissolution
This method utilizes ultrasonic waves to break down solid particles and enhance dissolution.
-
Preparation: Place the this compound and the chosen reaction solvent in a reaction vessel (e.g., a round-bottom flask).
-
Sonication:
-
Place the reaction vessel in an ultrasonic bath.
-
Turn on the sonicator. The mechanical energy from the ultrasound will help to break apart the solid particles and increase the rate of dissolution.
-
Sonicate for 5-15 minutes, or until the solid is fully dissolved or a fine, stable suspension is formed.
-
-
Reaction: The reaction can be carried out in the ultrasonic bath to maintain the dissolved/suspended state of the compound.
Protocol 3: Increasing Reaction Temperature
For many compounds, solubility increases with temperature.
-
Setup: Add the this compound and the solvent to a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Heating:
-
Gently heat the mixture using a heating mantle or oil bath while stirring.
-
Increase the temperature gradually until the compound dissolves.
-
Do not exceed the boiling point of the solvent or the decomposition temperature of any of the reactants.
-
-
Monitoring: Monitor the reaction mixture for any signs of decomposition (e.g., color change).
Protocol 4: Preparation of a Solid Dispersion
This technique involves dispersing the compound in a solid matrix to improve its dissolution rate.
-
Carrier Selection: Choose a soluble, inert carrier, such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).
-
Co-dissolution:
-
Dissolve both the this compound and the carrier in a suitable common solvent (e.g., methanol or a mixture of solvents).
-
A typical ratio of compound to carrier is 1:5 to 1:10 by weight.
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid film or powder.
-
-
Use in Reaction: The resulting solid dispersion can be added directly to the reaction mixture. The carrier will rapidly dissolve, releasing the this compound in a finely dispersed, more soluble form.
Visualizations
Caption: Workflow for solubility enhancement methods.
Caption: Troubleshooting decision-making process.
Preventing unwanted polymerization of 2-(4-Nitrophenyl)malonaldehyde under reaction conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of 2-(4-Nitrophenyl)malonaldehyde during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a highly reactive dialdehyde. Its reactivity stems from the two aldehyde functional groups and the electron-withdrawing nature of the 4-nitrophenyl group, which makes the carbonyl carbons more susceptible to nucleophilic attack.[1][2] Like other aldehydes, it can undergo self-condensation or polymerization reactions, especially under unfavorable conditions. Malondialdehydes can exist in different forms depending on the pH, primarily as an enolate anion in neutral or basic solutions and as the undissociated enol form in acidic media, both of which are reactive.[3][4][5]
Q2: What are the common triggers for the polymerization of this compound?
Unwanted polymerization is typically initiated by:
-
pH Extremes: Both strong acids and bases can catalyze aldol-type condensation and polymerization.[3][6]
-
Elevated Temperatures: Heat can provide the activation energy needed to initiate polymerization.
-
Presence of Impurities: Trace amounts of metals or other catalytic impurities can trigger polymerization.
-
Light Exposure: Similar to other reactive organic compounds, prolonged exposure to light, especially UV light, can promote radical-initiated polymerization.
-
Concentration: High concentrations of the aldehyde in solution can increase the rate of polymerization.
Q3: How can I visually identify if my this compound has started to polymerize?
Signs of polymerization include:
-
A change in the physical appearance of the solid from a crystalline powder to a waxy or gummy solid.
-
Discoloration of the solid or solution.
-
Formation of a precipitate or cloudiness in a previously clear solution.
-
A noticeable decrease in the solubility of the compound in a solvent in which it is normally soluble.
Q4: What general classes of inhibitors can be used to prevent aldehyde polymerization?
Commonly used inhibitors for aldehydes fall into several categories:
-
Phenolic Compounds (Radical Scavengers): Hydroquinone, 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are effective at quenching radical species that can initiate polymerization.
-
Amines: Tertiary amines like triethanolamine can act as stabilizers against autocondensation.[7]
-
Alkaline Agents: In very low concentrations (ppm level), substances like alkali metal hydroxides or carbonates can stabilize certain aliphatic aldehydes.[8] However, caution is advised as higher concentrations of base will catalyze polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Solution turns cloudy or forms a precipitate during reaction. | Polymerization initiated by reaction conditions (e.g., heat, incompatible reagents, incorrect pH). | 1. Immediately cool the reaction mixture. 2. Review the reaction protocol to ensure compatibility of all reagents. 3. Buffer the reaction mixture if pH control is critical. 4. Consider adding a suitable inhibitor at a low concentration (see Protocol 1). 5. Filter the solution to remove the polymer before proceeding, if possible. |
| Solid reagent appears discolored or has a changed texture upon opening. | Improper storage leading to slow polymerization over time. | 1. Store the reagent in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). 2. Avoid storing in areas with fluctuating temperatures. 3. If purity is critical, consider purification of a small sample before use (see Protocol 2). |
| Reaction yield is consistently low, with intractable material remaining. | Unwanted side reactions, including polymerization, are consuming the starting material. | 1. Lower the reaction temperature. 2. Reduce the concentration of the aldehyde in the reaction mixture. 3. Investigate the use of a polymerization inhibitor compatible with your reaction chemistry. 4. Ensure all solvents and reagents are pure and free from contaminants that could catalyze polymerization. |
| Inconsistent results between experimental batches. | Variability in the purity of this compound or reaction setup. | 1. Standardize storage conditions for the reagent. 2. Record the date of receipt and opening on the container. 3. Perform a quality control check (e.g., melting point, NMR) on the starting material if it has been stored for an extended period. 4. Ensure reaction vessels are scrupulously clean and dry. |
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Screening
This protocol outlines a method for testing the efficacy of different inhibitors for a specific reaction.
-
Setup: Prepare several small-scale parallel reactions. Include a control reaction with no inhibitor.
-
Inhibitor Selection: Choose potential inhibitors based on your reaction conditions (e.g., a phenolic inhibitor for radical reactions, a non-nucleophilic base for acid-catalyzed reactions).
-
Concentration: Prepare stock solutions of the inhibitors. Add the inhibitor to the reaction mixture at a concentration range of 100-1000 ppm.
-
Execution: Run the reactions under your standard conditions.
-
Monitoring: Monitor the reactions visually for signs of polymerization and analytically (e.g., by TLC, LC-MS) to assess the consumption of starting material and formation of product versus byproducts.
-
Analysis: Compare the yield and purity of the desired product in the inhibited reactions versus the control.
| Inhibitor Class | Example Inhibitor | Typical Concentration (ppm) | Mechanism | Notes |
| Phenolic | Hydroquinone, MEHQ | 100 - 500 | Radical Scavenger | Effective for radical-initiated polymerization. May need to be removed post-reaction. |
| Amine | Triethanolamine | 50 - 200 | Base Stabilizer | Can prevent autocondensation.[7] Check for compatibility with other reagents. |
| Alkaline Salt | Sodium Bicarbonate | 5 - 20 | Micro-alkalinity | Can stabilize against acid-catalyzed polymerization.[8] Use with extreme caution as higher amounts will promote polymerization. |
Protocol 2: Purification of Partially Polymerized this compound
If the solid reagent shows signs of degradation, a small amount may be purified before use.
-
Solvent Selection: Choose a solvent in which the monomer is soluble but the polymer is not (e.g., dichloromethane, diethyl ether). Test solubility on a small scale first.
-
Dissolution: Dissolve the impure solid in a minimal amount of the chosen solvent at room temperature. The polymeric material may remain as an insoluble gum or solid.
-
Filtration: Quickly filter the solution to remove the insoluble polymer. A plug of celite or cotton in a pipette can be effective for small quantities.
-
Solvent Removal: Carefully remove the solvent from the filtrate under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cool water bath) to recover the purified monomer.
-
Verification: Confirm the purity of the recovered solid (e.g., by melting point or NMR) and use it immediately.
Visualizations
Below are diagrams illustrating key concepts and workflows for preventing polymerization.
Caption: A logical workflow for troubleshooting unwanted polymerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the LC- and GC-Based Analysis of Malondialdehyde (MDA): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 6. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 8. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
Challenges in scaling up the laboratory synthesis of 2-(4-Nitrophenyl)malonaldehyde.
Welcome to the technical support center for the laboratory synthesis of 2-(4-Nitrophenyl)malonaldehyde. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the Vilsmeier-Haack reaction of 4-Nitrophenylacetic acid. The strong electron-withdrawing nature of the nitro group presents unique challenges to this formylation reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Deactivated Aromatic Ring: The electron-withdrawing nitro group deactivates the phenyl ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.[1] | 1a. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 5-10°C to provide sufficient energy to overcome the activation barrier. Monitor for decomposition.1b. Extended Reaction Time: Prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).1c. Use a More Reactive Vilsmeier Reagent: Prepare the Vilsmeier reagent using oxalyl chloride or thionyl chloride instead of phosphorus oxychloride, as these can generate a more reactive formylating species.[2] |
| 2. Poor Quality Reagents: Impurities in the starting material (4-Nitrophenylacetic acid) or solvent (DMF) can inhibit the reaction. | 2a. Recrystallize Starting Material: Purify the 4-Nitrophenylacetic acid by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to remove impurities.[3]2b. Use Anhydrous DMF: Ensure that the N,N-Dimethylformamide (DMF) is anhydrous, as water can quench the Vilsmeier reagent. Use a freshly opened bottle or distill from a suitable drying agent. | |
| 3. Inefficient Vilsmeier Reagent Formation: The reaction between DMF and the chlorinating agent may be incomplete. | 3. Stepwise Reagent Addition: Add the phosphorus oxychloride (or alternative) to the DMF at a low temperature (0-5°C) and allow the Vilsmeier reagent to form completely before adding the 4-Nitrophenylacetic acid. | |
| Formation of Multiple Byproducts | 1. Side Reactions: The reactive nature of the Vilsmeier reagent can lead to undesired side reactions with the starting material or solvent. | 1a. Strict Temperature Control: Maintain a consistent and controlled reaction temperature to minimize side reactions.1b. Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid acid or base-catalyzed decomposition of the product. |
| 2. Diformylation: Although less likely with a deactivated ring, diformylation at other positions could occur under harsh conditions. | 2. Optimize Stoichiometry: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. Avoid a large excess. | |
| Difficult Product Isolation and Purification | 1. Product Solubility: The product may have challenging solubility properties, making extraction and crystallization difficult. | 1. Solvent Screening: Perform small-scale solubility tests with a range of organic solvents to find a suitable system for extraction and recrystallization. |
| 2. Oily Product: The crude product may isolate as an oil instead of a solid. | 2a. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.2b. Column Chromatography: Purify the product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient). | |
| Scale-up Challenges | 1. Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic, leading to poor temperature control on a larger scale. | 1. Controlled Reagent Addition: Add the reagents slowly and in portions, with efficient stirring and external cooling, to manage the exotherm.1. Mechanical Stirring: Use a mechanical stirrer for larger reaction volumes to ensure efficient mixing and heat transfer. |
| 2. Viscous Reaction Mixture: The reaction mixture may become thick and difficult to stir. | 2. Appropriate Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a stirrable mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable laboratory-scale synthesis is the Vilsmeier-Haack reaction.[4] This involves the formylation of an active methylene compound, in this case, the methylene group of 4-Nitrophenylacetic acid, using a Vilsmeier reagent, which is typically a mixture of N,N-Dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: Why is the yield of this compound often low?
A2: The primary reason for low yields is the presence of the electron-withdrawing nitro group on the phenyl ring. This group deactivates the molecule towards electrophilic substitution, which is a key step in the Vilsmeier-Haack reaction mechanism.[1] Overcoming this deactivation often requires more forcing reaction conditions, which can lead to side reactions and decomposition.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them appropriately, and spot them on a TLC plate alongside the starting material. A developing system such as a mixture of ethyl acetate and hexane can be used to visualize the disappearance of the starting material and the appearance of the product spot.
Q4: What are the key safety precautions for this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a hazardous and corrosive substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction itself can be exothermic and should be conducted with care, especially during scale-up.
Q5: My final product is a dark oil. How can I purify it?
A5: A dark, oily product is common and indicates the presence of impurities. Purification can be achieved through silica gel column chromatography. A gradient elution with a solvent system like hexane-ethyl acetate is often effective. After chromatography, you can attempt to crystallize the purified fractions.
Experimental Protocols
General Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
4-Nitrophenylacetic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the mixture at 0°C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 4-Nitrophenylacetic acid (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40-50°C). Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low-yield reactions.
References
Addressing inconsistent results in the synthesis of heterocycles using 2-(4-Nitrophenyl)malonaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results and other challenges encountered during the synthesis of heterocycles using 2-(4-nitrophenyl)malonaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of heterocycles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired heterocycle product. What are the potential causes and how can I improve the outcome?
Answer:
Low or non-existent yields are a frequent challenge in organic synthesis and can be attributed to several factors when using this compound. The primary areas to investigate are the stability of the starting material, the reaction conditions, and the purity of the reagents.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low product yield.
-
Starting Material Stability: this compound, like other malonaldehydes, can be susceptible to self-condensation, polymerization, or decomposition, especially under basic conditions or at elevated temperatures. The strong electron-withdrawing nitro group can further influence its stability.
-
Recommendation: Use freshly prepared or purified this compound for reactions. Store it in a cool, dark, and dry place. Before starting the reaction, it is advisable to check the purity of the starting material using techniques like NMR or melting point analysis.
-
-
Reaction Conditions:
-
Catalyst: The choice and amount of catalyst are critical. For pyrazole synthesis with hydrazine, often no strong acid or base is required, though a weak acid catalyst is sometimes employed. For pyrimidine synthesis with urea or guanidine, an acid or base catalyst is typically necessary to promote the cyclocondensation.
-
Recommendation: If using a base catalyst, consider milder bases like piperidine or pyridine to avoid decomposition of the malonaldehyde. For acid catalysis, a catalytic amount of a strong acid like HCl or a Lewis acid may be effective. Screen different catalysts and their concentrations to find the optimal conditions.
-
-
Solvent: The solvent should be inert to the reactants and facilitate the dissolution of all components.
-
Recommendation: Ethanol is a commonly used solvent for these types of condensations. Other polar protic or aprotic solvents like methanol, isopropanol, or DMF can also be explored.
-
-
Temperature: While heating is often required to drive the reaction to completion, excessive heat can lead to degradation of the starting material and the product.
-
Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Adjust the temperature as needed.
-
-
Water Removal: The condensation reaction produces water as a byproduct. The presence of water can reverse the reaction and lead to lower yields.
-
Recommendation: If applicable, use a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Purity of Nucleophile: Ensure the nucleophile (e.g., hydrazine, urea, guanidine) is of high purity and free of contaminants that could interfere with the reaction.
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions, and how can I improve the selectivity?
Answer:
The formation of multiple products often points to side reactions involving the reactive dicarbonyl functionality of this compound or subsequent reactions of the desired product.
Logical Relationship of Side Product Formation
Caption: Pathways leading to desired and side products.
-
Self-Condensation of Malonaldehyde: As mentioned, this compound can react with itself, especially in the presence of a base.
-
Recommendation: Add the malonaldehyde slowly to the reaction mixture containing the nucleophile and catalyst. This keeps the concentration of free malonaldehyde low and favors the desired reaction.
-
-
Incomplete Cyclization: The reaction may stall at an open-chain intermediate if the conditions are not optimal for the final ring-closing step.
-
Recommendation: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC to track the disappearance of starting materials and intermediates. A stronger catalyst or higher temperature may be required to drive the cyclization to completion.
-
-
Reaction with Solvent: In some cases, the solvent (e.g., ethanol) can participate in side reactions.
-
Over-reaction or Decomposition of the Product: The newly formed heterocycle may not be stable under the reaction conditions and could undergo further reactions or decompose.
-
Recommendation: Monitor the reaction closely and stop it as soon as the product is formed in a reasonable amount. Avoid unnecessarily long reaction times and excessive temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound, and should I purify it before use?
A1: The purity of commercially available this compound can vary. It is highly recommended to assess the purity of the starting material before use, for example, by taking a melting point or running a quick ¹H NMR spectrum. If impurities are detected, purification by recrystallization may be necessary to obtain consistent results.
Q2: What are the best analytical techniques to monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress in real-time. By spotting the starting materials, the reaction mixture, and co-spotting, you can track the consumption of reactants and the formation of the product. Once the reaction is complete, ¹H NMR and Mass Spectrometry are essential for confirming the structure and purity of the isolated product.
Q3: How does the electron-withdrawing nitro group affect the reaction?
A3: The nitro group is a strong electron-withdrawing group, which makes the aldehydic protons of the malonaldehyde more electrophilic and susceptible to nucleophilic attack. This can increase the reaction rate compared to unsubstituted or electron-donating group-substituted arylmalonaldehydes. However, it can also make the starting material more prone to decomposition under strongly basic conditions.
Q4: Are there any safety precautions I should be aware of when working with this compound?
A4: As with all chemicals, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
The following are generalized protocols that can be used as a starting point for the synthesis of pyrazoles and pyrimidines from this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Synthesis of 3-(4-Nitrophenyl)pyrazole
This protocol is adapted from the synthesis of 3-(4-nitrophenyl)pyrazole from a similar precursor.[1]
Experimental Workflow for Pyrazole Synthesis
Caption: Step-by-step workflow for the synthesis of 3-(4-nitrophenyl)pyrazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1 to 1.2 equivalents).
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 5-(4-Nitrophenyl)pyrimidine-2,4-diol (A Tautomer of the corresponding Pyrimidine)
This is a general procedure for a Biginelli-type reaction.
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), urea (1.5 equivalents), and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a Lewis acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture. The product may precipitate.
-
Purification: Filter the solid, wash with cold solvent, and recrystallize if necessary.
Data Presentation
The following tables provide a summary of typical reaction parameters that can be used as a starting point for optimization.
Table 1: Reaction Conditions for Heterocycle Synthesis
| Heterocycle | Nucleophile | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pyrazole | Hydrazine Hydrate | None or weak acid | Ethanol | 60-80 | 1-4 |
| Pyrimidine | Urea | Acid (e.g., HCl) | Ethanol | Reflux | 4-8 |
| Pyrimidine | Guanidine | Base (e.g., NaOEt) | Ethanol | Reflux | 2-6 |
Table 2: Expected Spectroscopic Data for a Nitrophenyl-Substituted Heterocycle
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons of the nitrophenyl group typically appear as two doublets in the range of 7.5-8.5 ppm. Protons on the heterocyclic ring will have characteristic shifts depending on the ring system. |
| ¹³C NMR | Aromatic carbons of the nitrophenyl group will appear in the range of 120-150 ppm. The carbon attached to the nitro group will be downfield. Carbons of the heterocyclic ring will have shifts characteristic of the specific heterocycle. |
| IR | Strong absorptions around 1520 and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group. C=N and C=C stretching vibrations will be present in the 1650-1500 cm⁻¹ region. |
| Mass Spec | The molecular ion peak corresponding to the mass of the expected product. |
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(4-Nitrophenyl)malonaldehyde and Phenylmalonaldehyde
This guide provides a detailed comparison of the chemical reactivity of 2-(4-nitrophenyl)malonaldehyde and its unsubstituted counterpart, phenylmalonaldehyde. The introduction of a nitro group at the para-position of the phenyl ring significantly alters the electronic properties of the molecule, leading to a pronounced difference in reactivity. This analysis is supported by fundamental principles of physical organic chemistry and provides a framework for empirical validation.
Introduction to the Compounds
Both 2-phenylmalonaldehyde and this compound are β-dicarbonyl compounds, a class known for its utility as versatile building blocks in organic synthesis, particularly in the formation of heterocyclic compounds.[1] Their reactivity is primarily centered on the electrophilic nature of the two aldehyde carbons. The key structural difference lies in the substituent on the phenyl ring, which dictates the electron density at the reactive sites.
-
Phenylmalonaldehyde: The parent compound, where a phenyl group is attached to the central carbon of the malonaldehyde unit. The phenyl group itself has a modest influence on the electron density of the dicarbonyl system.
-
This compound: Features a strongly electron-withdrawing nitro (NO₂) group at the para-position of the phenyl ring. This group is critical in modulating the molecule's electrophilicity.
Electronic Effects and Predicted Reactivity
The reactivity of these compounds in nucleophilic reactions is governed by the electrophilicity of the carbonyl carbons. The substituent on the phenyl ring directly influences this property through inductive and resonance effects.
The nitro group in this compound is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it withdraws electron density from the entire molecule, including the malonaldehyde moiety. This withdrawal occurs through two mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the phenyl ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring onto itself, further reducing the electron density on the ring and, by extension, on the attached malonaldehyde.
This net withdrawal of electron density makes the carbonyl carbons of this compound significantly more electron-deficient (more electrophilic) compared to those in the unsubstituted phenylmalonaldehyde. Consequently, this compound is predicted to be substantially more reactive towards nucleophiles.
This prediction is consistent with the principles of the Hammett equation , which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[2][3][4] The para-nitro substituent has a large, positive Hammett substituent constant (σₚ), indicating its strong electron-withdrawing nature. For reactions that are accelerated by electron-withdrawing groups (i.e., those with a positive reaction constant, ρ), such as nucleophilic attack on a carbonyl group, the rate of reaction for the 4-nitro-substituted compound would be significantly higher.[2][3]
References
A Comparative Guide to 2-(2-Nitrophenyl)malonaldehyde and its 4-Nitro Isomer for Researchers
An In-depth Analysis of the Synthesis and Physicochemical Properties of Ortho- and Para-Nitrophenyl Malonaldehydes
For researchers and professionals in drug development and organic synthesis, the selection of appropriate chemical intermediates is paramount. This guide provides a comparative analysis of two isomeric compounds: 2-(2-nitrophenyl)malonaldehyde and 2-(4-nitrophenyl)malonaldehyde. The positional difference of the nitro group on the phenyl ring significantly influences the synthesis and properties of these compounds, impacting their potential applications. This document outlines a plausible synthetic approach, presents a comparison of their known physicochemical properties, and discusses the anticipated differences in their reactivity based on fundamental chemical principles.
Physicochemical Properties: A Comparative Overview
| Property | 2-(2-Nitrophenyl)malonaldehyde | This compound |
| Molecular Formula | C₉H₇NO₄[1] | C₉H₇NO₄[2] |
| Molecular Weight | 193.16 g/mol [1] | 193.16 g/mol [2] |
| CAS Number | 53868-44-3[1] | 18915-53-2[2] |
| Appearance | Not specified | Beige solid[2] |
| Melting Point | Not specified | 231-233 °C (decomposes)[2] |
Synthesis of Nitrophenyl Malonaldehydes
A feasible and widely utilized method for the formylation of activated aromatic compounds is the Vilsmeier-Haack reaction.[3][4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.[3][4][5] For the synthesis of 2-(nitrophenyl)malonaldehydes, the corresponding nitrophenylacetic acids would serve as suitable starting materials. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the reaction conditions crucial for successful formylation.
Below is a generalized experimental protocol for the synthesis of nitrophenyl malonaldehydes via the Vilsmeier-Haack reaction. It is important to note that optimization of reaction times, temperatures, and stoichiometry may be necessary for each specific isomer.
Experimental Protocol: Vilsmeier-Haack Formylation of Nitrophenylacetic Acid
Materials:
-
Nitrophenylacetic acid (2-nitro or 4-nitro isomer)
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium acetate (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the respective nitrophenylacetic acid (ortho- or para-isomer) in anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Add anhydrous sodium acetate and stir until the excess reagent is decomposed. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude 2-(nitrophenyl)malonaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis
Caption: Generalized workflow for the synthesis of 2-(nitrophenyl)malonaldehydes.
Comparative Properties and Reactivity
The position of the nitro group is expected to have a profound impact on the chemical properties and reactivity of the two isomers.
Electronic Effects:
-
This compound (para-isomer): The nitro group at the para position exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R). This delocalization of electron density from the phenyl ring significantly influences the reactivity of the aldehyde groups.
-
2-(2-Nitrophenyl)malonaldehyde (ortho-isomer): The nitro group at the ortho position also exhibits strong -I and -R effects. However, steric hindrance between the bulky nitro group and the malonaldehyde moiety can force the nitro group out of the plane of the phenyl ring. This potential loss of planarity may reduce the extent of the resonance effect compared to the para-isomer.
Acidity of the Malonaldehyde Proton:
The proton on the carbon atom between the two aldehyde groups in malonaldehyde is acidic. The electron-withdrawing nitro group on the phenyl ring will increase the acidity of this proton in both isomers compared to unsubstituted phenylmalonaldehyde. The stronger the electron-withdrawing effect, the more acidic the proton. It is anticipated that the para-isomer will have a slightly more acidic malonaldehyde proton due to the unhindered resonance effect of the nitro group.
Reactivity of the Aldehyde Groups:
The aldehyde groups are susceptible to nucleophilic attack. The electron-withdrawing nitro group will increase the electrophilicity of the carbonyl carbons in both isomers, making them more reactive towards nucleophiles compared to unsubstituted benzaldehyde. The para-isomer is expected to exhibit slightly higher reactivity in this regard due to the more effective delocalization of the negative charge in the transition state.
Intramolecular Interactions:
In the ortho-isomer, there is a possibility of intramolecular hydrogen bonding between the aldehydic proton (in its enol form) and an oxygen atom of the nitro group. This interaction could influence its conformation, stability, and spectroscopic properties. Such an interaction is not possible in the para-isomer.
Anticipated Spectroscopic Differences
| Spectroscopic Technique | Expected Differences |
| ¹H NMR | The chemical shifts of the aromatic protons will be different due to the different substitution patterns. The aldehydic protons may also show slight differences in chemical shifts. In the ortho-isomer, coupling between the aldehydic proton and the ortho-protons on the phenyl ring might be observed. |
| ¹³C NMR | The chemical shifts of the aromatic carbons and the carbonyl carbons will differ between the two isomers. |
| IR Spectroscopy | The C=O stretching frequency of the aldehyde groups may be slightly different due to the electronic effects of the nitro group at different positions. The N-O stretching frequencies of the nitro group might also vary. |
| UV-Vis Spectroscopy | The λ(max) and molar absorptivity are expected to differ due to the different electronic transitions possible in the ortho and para isomers. |
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways involving these compounds are not detailed in the available literature, a hypothetical pathway illustrating their potential role as electrophilic agents that could react with nucleophilic residues in proteins (e.g., cysteine thiols) is presented below. This type of interaction is common for aldehydes and can lead to cellular stress responses.
Caption: Hypothetical pathway of cellular interaction for nitrophenyl malonaldehydes.
Conclusion
The choice between 2-(2-nitrophenyl)malonaldehyde and its 4-nitro isomer will depend on the specific requirements of the intended application. The para-isomer is anticipated to be more electronically activated and potentially more reactive in nucleophilic additions due to the unhindered resonance effect of the nitro group. Conversely, the ortho-isomer's properties may be influenced by steric effects and potential intramolecular hydrogen bonding. The provided synthetic protocol offers a starting point for the preparation of these compounds, although further optimization is recommended. Future experimental studies are necessary to fully elucidate and compare the properties and reactivity of these two valuable chemical intermediates.
References
- 1. 2-(2-Nitrophenyl)malondialdehyde | C9H7NO4 | CID 2737066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18915-53-2 CAS MSDS (2-(4-NITROPHENYL)MALONDIALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Validation of an Analytical HPLC Method for 2-(4-Nitrophenyl)malonaldehyde Quantification
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Nitrophenyl)malonaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, presents performance data in comparison to alternative methods, and outlines the validation process in accordance with established guidelines.
The quantification of this compound, a potential marker or intermediate in various chemical and biological systems, requires a reliable and robust analytical method. HPLC with UV detection offers a precise and accessible approach for this purpose. The validation of such a method is critical to ensure that the results are accurate and reproducible.[1] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which details the validation characteristics required for analytical procedures.[3][4]
Validated HPLC Method: Experimental Protocol
This section details the optimized chromatographic conditions and sample preparation procedures for the quantification of this compound.
1.1. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 55:45 (v/v) ratio.
-
Detection Wavelength: 275 nm, based on the chromophore of the nitrophenyl group.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
1.2. Preparation of Standards and Samples
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation protocol will depend on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be required to remove interfering substances.[8][9]
HPLC Method Validation Workflow
The validation of the analytical method follows a structured workflow to assess its performance characteristics. The key parameters evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
Caption: Workflow for the validation of an analytical HPLC method.
Performance Characteristics & Validation Data
The performance of the HPLC method was evaluated according to ICH Q2(R1) guidelines.[3][4] The results are summarized in the table below.
| Validation Parameter | Methodology | Acceptance Criteria | Result |
| Specificity | Analyzed blank, placebo, and analyte-spiked samples. | No interference at the analyte's retention time. Peak purity index > 0.99. | No interference observed. Peak purity confirmed with DAD. |
| Linearity & Range | Five concentrations analyzed in triplicate (0.5 - 50 µg/mL). | Correlation coefficient (R²) ≥ 0.998. | R² = 0.9995 |
| Accuracy (% Recovery) | Spiked samples at three levels (80%, 100%, 120% of target). | 98.0% - 102.0% recovery.[9] | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability: 6 replicates at 100% concentration.Intermediate: Different analyst, different day. | RSD ≤ 2.0%.[10] | Repeatability: 0.8%Intermediate: 1.3% |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N = 3:1). | S/N ≥ 3. | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio (S/N = 10:1).[10] | S/N ≥ 10. | 0.50 µg/mL |
| Robustness | Small variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | RSD ≤ 2.0% for varied conditions. | Method deemed robust; RSD < 2.0% for all variations. |
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and reliable, other techniques can be employed for the quantification of aldehydes like this compound. The choice of method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC-UV (Validated Method) | LC-MS/MS | Spectrophotometry (TBARS Assay) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass-based detection. | Colorimetric reaction with Thiobarbituric Acid (TBA).[11] |
| Specificity | High (based on retention time and UV spectrum). | Very High (based on retention time and mass fragmentation). | Low (reacts with other aldehydes, known as TBARS).[12] |
| Sensitivity (LOQ) | Moderate (e.g., ~0.5 µg/mL or ~2 µM). | Very High (can reach nM or pM levels).[12][13] | Low (typically in the µM range).[12] |
| Linearity Range | Wide (typically 2-3 orders of magnitude). | Wide (can be 4-5 orders of magnitude). | Narrow.[12] |
| Precision (RSD%) | Excellent (<2%).[10] | Excellent (<5-10%).[12] | Poor (>15%).[12] |
| Instrumentation Cost | Moderate. | High. | Low. |
| Throughput | Moderate (typical run time 5-10 min). | Moderate to High. | High (suitable for plate-based assays). |
| Best For | Routine quantification, quality control, stability studies. | Trace-level quantification in complex biological matrices, metabolite identification. | Screening large numbers of samples for general oxidative stress. |
Conclusion
The validated HPLC-UV method provides a reliable, precise, and accurate technique for the routine quantification of this compound. It offers a balance of performance, cost, and accessibility suitable for most research and quality control laboratories. For applications demanding ultra-high sensitivity and specificity, particularly in complex biological samples, LC-MS/MS presents a superior, albeit more resource-intensive, alternative. The spectrophotometric TBARS assay, while simple and high-throughput, lacks the specificity required for accurate quantification of a single aldehyde and is best used as a general screening tool for lipid peroxidation. The selection of the most appropriate method should be guided by the specific analytical requirements of the study.
References
- 1. wjpmr.com [wjpmr.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmtech.com [pharmtech.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 2-(4-Nitrophenyl)malonaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two primary synthetic routes to 2-(4-Nitrophenyl)malonaldehyde, a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The comparison focuses on key performance metrics, providing experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific applications.
Executive Summary
Two promising synthetic pathways to this compound are explored: a two-step approach involving a Knoevenagel condensation followed by hydrolysis, and a direct one-pot Vilsmeier-Haack formylation. The Knoevenagel condensation route offers high yields for the initial condensation step, while the Vilsmeier-Haack reaction presents a more direct approach. This guide will delve into the experimental details of each method, presenting a clear comparison of their respective advantages and disadvantages.
Data Presentation
| Parameter | Route 1: Knoevenagel Condensation & Hydrolysis | Route 2: Vilsmeier-Haack Formylation |
| Starting Materials | 4-Nitrobenzaldehyde, Malononitrile | 4-Nitrophenylacetic acid, Vilsmeier reagent (POCl₃/DMF) |
| Key Intermediates | 2-(4-Nitrobenzylidene)malononitrile | Chloroiminium salt |
| Overall Yield | Yield for condensation step is high (up to 99%).[1] Overall yield is dependent on the efficiency of the subsequent hydrolysis step. | Data not explicitly found for this specific substrate, but is a common method for arylmalonaldehyde synthesis.[2][3] |
| Reaction Conditions | Condensation: Room temperature to 60°C. Hydrolysis: Requires acidic or basic conditions. | Typically requires cooling for reagent preparation, followed by heating. |
| Reaction Time | Condensation: 5-7 minutes (ultrasound) to several hours.[4] Hydrolysis time is variable. | Variable, often several hours. |
| Catalyst/Reagents | Base catalyst (e.g., piperidine, ammonium acetate) for condensation; Acid or base for hydrolysis. | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF). |
| Advantages | High yield for the initial condensation step, readily available starting materials. | Direct, one-pot synthesis. |
| Disadvantages | Two-step process, requires isolation of intermediate, hydrolysis conditions need optimization. | The Vilsmeier reagent is moisture-sensitive and corrosive. The reaction may not be suitable for substrates with electron-withdrawing groups. |
Experimental Protocols
Route 1: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile and Subsequent Hydrolysis
This two-step route first involves the formation of 2-(4-Nitrobenzylidene)malononitrile, which is then hydrolyzed to the target malonaldehyde.
Step 1: Synthesis of 2-(4-Nitrobenzylidene)malononitrile
-
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Ethanol or Water
-
Catalyst (e.g., piperidine or alum)
-
-
Procedure (Alum-catalyzed in water): [1]
-
In a round-bottom flask, combine an equimolar mixture of 4-nitrobenzaldehyde (1 mmol) and malononitrile (1 mmol) in water (10 ml).
-
Add 20 mol% of alum to the mixture.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product will precipitate.
-
Isolate the solid product by filtration and recrystallize from ethanol.
-
-
Expected Yield: 99%[1]
Step 2: Hydrolysis of 2-(4-Nitrobenzylidene)malononitrile
A detailed, optimized protocol for the hydrolysis of 2-(4-nitrobenzylidene)malononitrile to this compound was not explicitly found in the searched literature. However, the general principle involves the acid or base-catalyzed hydrolysis of the dinitrile and the carbon-carbon double bond. This step would require careful optimization of reaction conditions (acid/base concentration, temperature, and reaction time) to achieve a good yield of the desired dialdehyde without promoting side reactions.
Route 2: Vilsmeier-Haack Formylation of 4-Nitrophenylacetic Acid
The Vilsmeier-Haack reaction provides a direct method for the formylation of activated aromatic compounds.[2][5][6][7] While a specific protocol for 4-nitrophenylacetic acid was not found, a general procedure for the formylation of an active methylene group adjacent to an aromatic ring is as follows. The electron-withdrawing nature of the nitro group may necessitate harsher reaction conditions.
-
Materials:
-
4-Nitrophenylacetic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure (General): [3]
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
After the addition is complete, add 4-nitrophenylacetic acid to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat as necessary to drive the reaction to completion (monitoring by TLC).
-
After the reaction is complete, pour the mixture into ice-cold water and neutralize with a base (e.g., NaOH solution) to a pH of 8-9.
-
The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
References
Spectroscopic characterization to confirm the structure of 2-(4-Nitrophenyl)malonaldehyde derivatives.
A Comparative Guide for Researchers
The precise structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For derivatives of 2-(4-Nitrophenyl)malonaldehyde, a molecule of interest due to its potential applications stemming from the reactivity of its dialdehyde functionality and the electronic properties of the nitrophenyl group, unambiguous spectroscopic characterization is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound, with supporting data from analogous compounds.
Executive Summary
This guide outlines the key spectroscopic features expected for this compound, drawing comparisons with the well-characterized compound 4-nitrobenzaldehyde and the parent structure, malonaldehyde. The structural confirmation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the title compound are not widely available, this guide presents the expected spectral characteristics based on established principles and data from closely related structures.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its comparative compounds.
Table 1: ¹H NMR Spectral Data Comparison (Predicted/Observed, 400 MHz, CDCl₃, δ in ppm)
| Proton | This compound (Predicted) | 4-Nitrobenzaldehyde (Observed) | Malonaldehyde (Observed in CDCl₃) |
| Aldehydic (-CHO) | ~9.5 - 10.5 (s, 2H) | 10.18 (s, 1H) | ~9.2 (d, 2H) |
| Methine (-CH-) | ~5.0 - 5.5 (s, 1H) | - | ~5.8 (quintet, 1H) |
| Aromatic (H-2, H-6) | ~7.6 - 7.8 (d, J ≈ 8-9 Hz, 2H) | 8.11 (d, J = 8.5 Hz, 2H) | - |
| Aromatic (H-3, H-5) | ~8.2 - 8.4 (d, J ≈ 8-9 Hz, 2H) | 8.40 (d, J = 8.5 Hz, 2H) | - |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Observed, 100 MHz, CDCl₃, δ in ppm)
| Carbon | This compound (Predicted) | 4-Nitrobenzaldehyde (Observed) | Malonaldehyde (Observed) |
| Aldehydic (C=O) | ~190 - 200 | 191.4 | ~192 |
| Methine (-CH-) | ~50 - 60 | - | ~103 |
| Aromatic (C-1) | ~140 - 145 | 140.1 | - |
| Aromatic (C-2, C-6) | ~128 - 132 | 130.5 | - |
| Aromatic (C-3, C-5) | ~123 - 125 | 124.2 | - |
| Aromatic (C-4) | ~148 - 152 | 151.1 | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | 4-Nitrobenzaldehyde (Observed) | Malonaldehyde (Observed) |
| C-H Stretch (Aldehyde) | 2820-2850, 2720-2750 | 2862, 2777 | 2830, 2730 |
| C=O Stretch (Aldehyde) | 1680-1700 | 1705 | 1690 |
| N-O Stretch (Asymmetric) | 1510-1530 | 1530 | - |
| N-O Stretch (Symmetric) | 1340-1360 | 1348 | - |
| C=C Stretch (Aromatic) | ~1600, ~1475 | 1605, 1475 | - |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) |
| This compound | ESI+ | 194.04 |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction (Proposed)
A plausible synthetic route to this compound is the Vilsmeier-Haack formylation of a suitable precursor like 4-nitrophenylacetic acid.
-
Activation of DMF: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 4-nitrophenylacetic acid (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the spectroscopic characterization process and the key structural features being probed.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Probing structural features of this compound with different spectroscopic techniques.
Assessing the Purity of Synthesized 2-(4-Nitrophenyl)malonaldehyde: A Comparative Guide to Melting Point and Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter influencing experimental outcomes, reproducibility, and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of classical and modern analytical techniques for assessing the purity of synthesized 2-(4-Nitrophenyl)malonaldehyde, a key intermediate in various synthetic pathways. We present detailed experimental protocols and supporting data for melting point determination and spectroscopic analysis, offering a framework for robust quality control.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules, including heterocyclic compounds with potential pharmacological activity. Its synthesis, commonly achieved through methods like the Vilsmeier-Haack formylation of 4-nitrotoluene, can introduce various impurities. These may include unreacted starting materials, byproducts from side reactions, or isomers. Therefore, rigorous purity assessment is essential to ensure the integrity of subsequent research and development.
This guide compares the utility of melting point analysis, a traditional and accessible method, with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, we will touch upon chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as alternative, high-sensitivity approaches.
Purity Assessment Workflow
A logical workflow for the comprehensive purity analysis of a synthesized batch of this compound is crucial for obtaining reliable and well-characterized material. The following diagram illustrates a recommended experimental workflow.
A Comparative Guide to Cross-Validation of Analytical Techniques for Reaction Monitoring in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise monitoring of chemical reactions is paramount. It ensures product quality, optimizes reaction yield, and provides critical data for regulatory submissions. The choice of analytical technique is crucial, and often, the use of orthogonal methods is necessary to gain a comprehensive understanding of reaction kinetics, impurity profiling, and endpoint determination. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for reaction monitoring. Furthermore, it emphasizes the critical role of cross-validation to ensure the integrity and consistency of the data generated.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolution and quantitative accuracy.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Key Performance Characteristics:
-
High Sensitivity and Resolution: Capable of detecting and quantifying trace impurities.
-
Robustness and Reproducibility: Well-established methods provide consistent results.
-
Quantitative Accuracy: With proper calibration, HPLC provides highly accurate concentration measurements.
-
Limitations: Requires chromatographic separation, which can be time-consuming, and detection can be compound-dependent.[2]
Experimental Protocol: Reaction Monitoring by RP-HPLC
A typical Reverse-Phase HPLC (RP-HPLC) method for monitoring the reaction of a small molecule drug candidate could be as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[3]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[3]
-
Mobile Phase: A gradient elution is often used, for example, starting with a high percentage of water (with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile (also with 0.1% formic acid).[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection is set at the wavelength of maximum absorbance (λmax) of the analyte of interest.[3]
-
Sample Preparation: At various time points, an aliquot of the reaction mixture is quenched (e.g., by dilution in a cold solvent) and then injected into the HPLC system.[4]
-
Quantification: The concentration of reactants, intermediates, and products is determined by comparing their peak areas to a calibration curve generated from standards of known concentrations.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about molecules in solution.[2] It is particularly powerful for in-situ reaction monitoring, as it can observe all proton-containing species simultaneously without the need for chromatographic separation.[5][6]
Key Performance Characteristics:
-
In-situ Monitoring: Allows for real-time observation of the reaction as it occurs in the NMR tube.[5]
-
Structural Elucidation: Provides unambiguous identification of reactants, intermediates, and products.
-
Inherently Quantitative: The signal intensity is directly proportional to the number of nuclei, often eliminating the need for response factor correction.[2]
-
Limitations: Lower sensitivity compared to HPLC and MS, and potential for peak overlap in complex mixtures.[7]
Experimental Protocol: In-situ Reaction Monitoring by ¹H NMR
-
Sample Preparation: The reaction is initiated directly in a standard 5 mm NMR tube by mixing the reactants and any catalysts in a deuterated solvent.[8]
-
Instrumentation: A standard NMR spectrometer is used.
-
Data Acquisition: A series of one-dimensional (1D) ¹H NMR spectra are acquired at regular time intervals.[8] For kinetic studies, it is crucial to use a minimal number of scans to achieve adequate signal-to-noise for the peaks of interest to ensure high temporal resolution.[5]
-
Parameters: Key acquisition parameters such as the number of scans (ns), dummy scans (ds), spectral width (sw), and relaxation delay (d1) are optimized.[5]
-
Data Processing: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction).
-
Quantification: The relative concentrations of the different species are determined by integrating their characteristic peaks and comparing them to an internal standard of known concentration.
Mass Spectrometry (MS): Unparalleled Sensitivity and Specificity
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying components in complex mixtures.
Key Performance Characteristics:
-
Exceptional Sensitivity: Capable of detecting analytes at very low concentrations.[9]
-
High Specificity: Provides molecular weight information, which aids in the identification of unknown compounds.
-
Versatility: Can be coupled with various ionization techniques to suit different types of analytes.
-
Limitations: Ionization efficiency can be highly variable between compounds, which can affect quantitation without appropriate internal standards.[7]
Experimental Protocol: Reaction Monitoring by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer) is used.[10][11]
-
Chromatography: The chromatographic conditions are similar to those used for HPLC-UV analysis.
-
Ionization: Electrospray ionization (ESI) is a common choice for small molecule analysis.
-
Mass Analysis: For quantitative studies, techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed for their high sensitivity and specificity.[9][11][12] In SRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte.[10][11]
-
Sample Preparation: Similar to HPLC, aliquots of the reaction mixture are taken at different time points, quenched, and then injected into the LC-MS system.
-
Quantification: The concentration of each component is determined by constructing a calibration curve based on the peak area of the analyte relative to that of a stable isotope-labeled internal standard.
Cross-Validation of Results: Ensuring Data Integrity
Cross-validation is the process of comparing results from two or more analytical methods to ensure their comparability and reliability.[13][14] This is particularly important in drug development when data from different techniques or laboratories need to be consolidated.[15][16]
The workflow for cross-validation typically involves analyzing the same set of samples with the different analytical methods and comparing the quantitative results. The acceptance criteria are based on the agreement between the data obtained from the different techniques.[16]
Caption: Workflow for the cross-validation of analytical methods.
Quantitative Data Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC, NMR, and MS for reaction monitoring.
| Parameter | HPLC-UV | ¹H NMR | LC-MS (SRM) |
| Limit of Detection (LOD) | ~ 1-10 ng/mL | ~ 10-100 µg/mL | < 1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 5-50 ng/mL | ~ 50-500 µg/mL | ~ 1-10 ng/mL |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
Application in Drug Development: Monitoring a Kinase Inhibitor Synthesis
A common reaction in the synthesis of kinase inhibitors involves the formation of a heterocyclic core. The monitoring of such a reaction is critical to control the formation of impurities and maximize the yield of the desired product.
Caption: A simplified reaction pathway for the synthesis of a kinase inhibitor.
In this hypothetical pathway, HPLC could be used to monitor the disappearance of Reactants A and B and the appearance of the Product and Impurity over time. NMR could provide in-situ confirmation of the structure of the Amide Intermediate. LC-MS would be invaluable for detecting and identifying the low-level Impurity. Cross-validation of the quantitative data from these three techniques would provide a high degree of confidence in the understanding and control of this critical synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. static.igem.org [static.igem.org]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification. | Semantic Scholar [semanticscholar.org]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. e-b-f.eu [e-b-f.eu]
A Comparative Analysis of the Biological Activity of Heterocycles: 2-(4-Nitrophenyl)malonaldehyde Derivatives Versus Other Precursors
For researchers, scientists, and drug development professionals, the quest for novel heterocyclic compounds with potent biological activities is a continuous endeavor. The choice of precursor molecule is a critical determinant of the final compound's therapeutic potential. This guide provides a comparative analysis of the biological activity of heterocycles derived from 2-(4-Nitrophenyl)malonaldehyde and its analogs against those synthesized from other common precursors, supported by experimental data and detailed protocols.
This report focuses on a key class of pyrimidine derivatives synthesized from chalcone precursors bearing a 4-nitrophenyl moiety, which serve as a valuable proxy for understanding the potential of this compound-derived heterocycles. The data presented herein is primarily drawn from a detailed study on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine analogues, which highlights the significant impact of the 4-nitrophenyl group on antimicrobial activity.
Comparative Biological Activity: A Focus on Antimicrobial Potency
The presence of a 4-nitrophenyl group on the pyrimidine ring has been shown to be a key contributor to the antimicrobial efficacy of the synthesized compounds. A comparative study of various substituted pyrimidines reveals that derivatives containing the 4-nitrophenyl moiety exhibit significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antibacterial Activity
The antibacterial potential of these heterocycles was evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC) in µM/ml. The results indicate that several compounds display potent activity, in some cases exceeding that of the standard drug Cefadroxil.
| Compound ID | Substituent on Phenyl Ring | S. aureus (MTCC 3160) | B. subtilis (MTCC 441) | E. coli (MTCC 443) | P. aeruginosa (MTCC 3542) | S. enterica (MTCC 1165) |
| 2 | 2-Chloro (Thiol) | 0.055 | 0.11 | 0.027 | 0.055 | 0.11 |
| 5 | 4-Chloro (Amine) | 0.061 | 0.12 | 0.030 | 0.061 | 0.12 |
| 10 | 4-Chloro (Thiol) | 0.055 | 0.11 | 0.027 | 0.055 | 0.11 |
| 11 | 2,4-Dichloro (Amine) | 0.052 | 0.10 | 0.026 | 0.052 | 0.10 |
| 12 | 2,4-Dichloro (Thiol) | 0.049 | 0.098 | 0.024 | 0.049 | 0.098 |
| Cefadroxil | - | 0.13 | 0.27 | 0.069 | 0.13 | 0.27 |
Data extracted from a study on pyrimidin-2-ol/thiol/amine analogues.[1]
Notably, compounds with electron-withdrawing groups, such as chloro substituents, on the second phenyl ring, in combination with the 4-nitrophenyl group, demonstrated enhanced antibacterial activity.[1] Compound 12 , a pyrimidine-2-thiol with both 2,4-dichloro and 4-nitrophenyl substituents, exhibited the most potent activity across all tested bacterial strains.[1]
Antifungal Activity
The antifungal properties of these compounds were also assessed, with several derivatives showing promising activity against Candida albicans and Aspergillus niger, comparable or superior to the standard antifungal agent Fluconazole.
| Compound ID | Substituent on Phenyl Ring | C. albicans (MTCC 227) | A. niger (MTCC 281) |
| 2 | 2-Chloro (Thiol) | 0.055 | 0.11 |
| 5 | 4-Chloro (Amine) | 0.061 | 0.12 |
| 10 | 4-Chloro (Thiol) | 0.055 | 0.11 |
| 11 | 2,4-Dichloro (Amine) | 0.052 | 0.10 |
| 12 | 2,4-Dichloro (Thiol) | 0.049 | 0.098 |
| Fluconazole | - | 0.081 | 0.16 |
Data extracted from a study on pyrimidin-2-ol/thiol/amine analogues.[1]
Similar to the antibacterial results, the presence of electron-withdrawing groups on the phenyl ring correlated with increased antifungal potency. Compound 12 again demonstrated the strongest inhibitory effects.[1]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine Analogues
The synthesis of the title compounds was achieved through a multi-step reaction. The initial step involves the Claisen-Schmidt condensation of 4-nitroacetophenone with various substituted benzaldehydes to yield chalcone derivatives (1-(4-nitrophenyl)-3-(substituted-phenyl)prop-2-en-1-one). These chalcones are then cyclized with urea, thiourea, or guanidine hydrochloride in the presence of a base to afford the corresponding pyrimidin-2-ol, pyrimidin-2-thiol, or pyrimidin-2-amine derivatives.[1]
A mixture of 4-nitroacetophenone (0.01 mol) and the respective substituted benzaldehyde (0.01 mol) is dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for a specified period until the reaction is complete (monitored by TLC). The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent.
The synthesized chalcone (0.01 mol) is dissolved in ethanol, followed by the addition of urea, thiourea, or guanidine hydrochloride (0.015 mol) and a catalytic amount of a base (e.g., potassium hydroxide). The reaction mixture is refluxed for several hours. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the final pyrimidine derivative.[1]
In Vitro Antimicrobial Activity Screening (Tube Dilution Method)
The antimicrobial activity of the synthesized pyrimidine derivatives was determined using the tube dilution method.[2]
-
Preparation of Test Solutions: Stock solutions of the test compounds and standard drugs (Cefadroxil for bacteria and Fluconazole for fungi) are prepared in a suitable solvent like DMSO.
-
Culture Preparation: Bacterial strains are grown in nutrient broth, and fungal strains are grown in Sabouraud dextrose broth.
-
Serial Dilution: A series of dilutions of the test compounds and standard drugs are prepared in the respective broth media in test tubes.
-
Inoculation: A standardized inoculum of the test microorganism is added to each tube.
-
Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The mechanism of action of many antimicrobial agents involves the disruption of critical cellular pathways. While the specific pathways affected by these 4-nitrophenyl substituted pyrimidines were not elucidated in the primary source, a general understanding of pyrimidine function and antimicrobial action can be visualized.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
The general mechanism of action for many pyrimidine-based antimicrobials involves interference with nucleic acid synthesis, a fundamental process for microbial survival.
Caption: Putative Antimicrobial Signaling Pathway.
Conclusion
References
A comparative study of 2-(4-Nitrophenyl)malonaldehyde as a precursor in different named reactions.
A Comparative Guide to 2-(4-Nitrophenyl)malonaldehyde in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile precursor molecule in organic synthesis, valued for its dual aldehyde functionality and the electron-withdrawing nature of the nitrophenyl group. This guide provides a comparative analysis of its performance in several key named reactions, offering experimental data, detailed protocols, and workflow visualizations to assist in synthetic strategy and drug development.
Synthesis of the Precursor: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] While it is primarily known for introducing a single aldehyde group, it can also be adapted to synthesize malonaldehydes from compounds with activated methyl or methylene groups.[3] The synthesis of this compound can be achieved from 4-nitrophenylacetic acid derivatives, where the Vilsmeier reagent acts as the formylating agent.
The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4] This reagent then reacts with the activated methylene group of a 4-nitrophenyl precursor, followed by hydrolysis, to yield the target 1,3-dialdehyde.
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound.
General Experimental Protocol: Synthesis of 2-Arylmalonaldehydes
-
To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF, 3 eq.) in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise with stirring under an inert atmosphere.[3]
-
The mixture is stirred for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
A solution of the 4-nitrophenylacetic acid derivative (1 eq.) in DMF is added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated (typically 60-80 °C) for several hours, with progress monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled and carefully poured into crushed ice.
-
The solution is neutralized and then made alkaline (pH 8-9) with an aqueous NaOH or K₂CO₃ solution.[3]
-
The resulting precipitate (the product) is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] Due to its two electron-withdrawing aldehyde groups, this compound is a highly reactive methylene compound, making it an excellent substrate for this reaction. It can react with various aldehydes and ketones to form substituted benzylidene derivatives.
The strong electron-withdrawing nitro group on the phenyl ring enhances the acidity of the central C-H proton, facilitating deprotonation even with mild bases and often leading to high yields and fast reaction rates.
Reaction Pathway: Knoevenagel Condensation
Caption: General mechanism for the Knoevenagel condensation.
Performance Comparison in Knoevenagel Condensation
Experimental data shows that aromatic aldehydes bearing electron-withdrawing groups (like a nitro group) react efficiently with active methylene compounds such as malononitrile or ethyl cyanoacetate, which serve as analogs for the reactivity of this compound.
| Aldehyde Substrate | Active Methylene | Catalyst/Conditions | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malononitrile | Henna extract, RT | 88 | [6] |
| 4-Nitrobenzaldehyde | Malononitrile | Ammonium acetate, Sonication | High | [7] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | MgO/ZrO₂, 60°C, Solvent-free | 88 | [8] |
| 4-Chlorobenzaldehyde | Malononitrile | Henna extract, RT | 85 | [6] |
| Benzaldehyde | Malononitrile | Henna extract, RT | 88 | [6] |
| 4-Methoxybenzaldehyde | Malononitrile | Henna extract, RT | 85 | [6] |
Note: The table uses data from reactions of 4-nitrobenzaldehyde with active methylene compounds as a proxy to demonstrate the high reactivity conferred by the nitro group, which is analogous to the reactivity of this compound.
Experimental Protocol: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1 eq.) and the desired aldehyde or ketone (1 eq.) in ethanol.
-
Add a catalytic amount of a mild base, such as piperidine or ammonium acetate (0.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum. Recrystallize if necessary to achieve high purity.
Gewald Aminothiophene Synthesis: A Gateway to Heterocycles
The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes.[9] The reaction typically involves a ketone or aldehyde, an α-cyanoester (or malononitrile), and elemental sulfur in the presence of a base.[10] The first step of the Gewald mechanism is a Knoevenagel condensation.[10] this compound can serve as the carbonyl component, reacting with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and sulfur to produce complex thiophene derivatives.
The use of this compound as the precursor leads to the formation of thiophenes bearing a formyl group and a 4-nitrophenyl substituent, which are valuable handles for further synthetic transformations in drug discovery.
Logical Relationship: Gewald Reaction Pathway
Caption: Logical flow of the Gewald aminothiophene synthesis.
Performance Comparison in Gewald-Type Reactions
The yield of the Gewald reaction is highly dependent on the substrates and conditions. The use of water as a solvent or greener catalysts has been shown to produce excellent yields.[11]
| Carbonyl Component | Nitrile Component | Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine/Water, RT | 98 | [11] |
| Acetophenone | Malononitrile | Triethylamine/Water, RT | 92 | [11] |
| Cyclopentanone | Ethyl Cyanoacetate | Triethylamine/Water, RT | 95 | [11] |
| Various Ketones | Malononitrile | Nano-ZnO, 100 °C | 37-86 | [11] |
Note: This data illustrates typical yields for the Gewald reaction with various carbonyl precursors. The high reactivity of this compound suggests it would be a highly effective substrate, leading to complex thiophenes in good to excellent yields.
Experimental Protocol: Gewald Synthesis
-
In a flask, suspend this compound (1 eq.), malononitrile (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq.).
-
Heat the mixture to reflux (approx. 50-70 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry. Purify by column chromatography or recrystallization as needed.
Pyrazole Synthesis: Building Five-Membered Rings
1,3-Dicarbonyl compounds, such as malonaldehydes, are classical precursors for the synthesis of pyrazoles through condensation with hydrazine and its derivatives.[12][13] The reaction of this compound with hydrazine hydrate will readily form 4-(4-Nitrophenyl)pyrazole. The two aldehyde groups provide the necessary electrophilic sites for the nucleophilic attack by the two nitrogen atoms of hydrazine, followed by cyclization and dehydration.
The nitrophenyl substituent provides a site for further functionalization, for example, through reduction of the nitro group to an amine, which is a common strategy in the synthesis of pharmacologically active compounds.
Reaction Pathway: Pyrazole Synthesis
Caption: Synthesis of 4-(4-Nitrophenyl)pyrazole.
Alternative Precursors for Pyrazole Synthesis
While malonaldehydes are direct precursors, pyrazoles can be synthesized from a variety of starting materials. The choice of precursor impacts the substitution pattern of the final product.
| Precursor Type | Co-reactant | Resulting Pyrazole | Complexity | Reference |
| 2-Arylmalonaldehyde | Hydrazine | 4-Arylpyrazole | High | - |
| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | High | [14] |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then oxidized) | Medium | [12] |
| Terminal Alkyne | Hydrazine, CO, Aryl Iodide | Tetrasubstituted Pyrazole | Low | [15] |
Using this compound provides a direct and efficient route to 4-substituted pyrazoles, which can be more challenging to access via other methods.
Experimental Protocol: Pyrazole Synthesis
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1 eq.) dropwise to the solution at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours or heat to reflux if the reaction is slow.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture. The product may precipitate or can be obtained by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
Evaluating the efficiency of 2-(4-Nitrophenyl)malonaldehyde against other building blocks in combinatorial chemistry.
In the landscape of combinatorial chemistry, the choice of building blocks is paramount to the successful generation of diverse and effective compound libraries. This guide provides a comparative analysis of 2-(4-Nitrophenyl)malonaldehyde against other common building blocks in the synthesis of heterocyclic scaffolds, which are of significant interest in drug discovery. By examining experimental data, this report aims to offer researchers, scientists, and drug development professionals a clear perspective on the relative efficiency of these key reagents.
Introduction to Building Blocks in Combinatorial Synthesis
Combinatorial chemistry facilitates the rapid synthesis of large numbers of different but structurally related molecules. The efficiency and diversity of a combinatorial library are heavily reliant on the reactivity and versatility of its constituent building blocks. β-Dicarbonyl compounds, such as malonaldehydes and their derivatives, are particularly valuable synthons for the construction of a wide array of heterocyclic systems, including pyrimidines, pyrazoles, and pyridines. The reactivity of these building blocks can be significantly influenced by the presence of various substituents. This guide focuses on this compound, a molecule featuring an electron-withdrawing nitro group, and compares its performance with other commonly used β-dicarbonyl building blocks like acetylacetone and ethyl acetoacetate, as well as the reactive methylene compound, malononitrile.
Comparative Analysis of Building Block Efficiency
The efficiency of a building block in combinatorial synthesis is typically assessed by factors such as reaction yield, reaction time, and the purity of the resulting products. The following sections present a comparative overview based on available experimental data for the synthesis of key heterocyclic scaffolds.
Pyrimidine Synthesis
The Biginelli reaction and related multicomponent reactions are cornerstones of pyrimidine synthesis. These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.
Table 1: Comparison of Building Blocks in Pyrimidine Synthesis
| Building Block | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Not explicitly reported in a direct comparative study | - | - | - |
| Acetylacetone | Benzaldehyde, Urea, TBAB, Microwave | Not specified | High | [1] |
| Ethyl Acetoacetate | Benzaldehyde, Urea, CuCl₂·2H₂O, HCl (catalyst), Solvent-free, Grinding | Few minutes | High | [2] |
| Ethyl Acetoacetate | Aromatic aldehydes, Urea/Thiourea, Ionic Liquid Catalyst, 100°C | 30 minutes | - | [3] |
Note: Direct comparative data for this compound in a standardized pyrimidine synthesis for library generation was not available in the reviewed literature. The data for other building blocks is provided for context.
Pyrazole Synthesis
Pyrazoles are commonly synthesized through the condensation of a β-dicarbonyl compound with a hydrazine derivative. The choice of both reactants can influence the regioselectivity and efficiency of the reaction.
Table 2: Comparison of Building Blocks in Pyrazole Synthesis
| Building Block | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Hydrazine hydrate, Acetic Acid, Reflux | Not specified | - | [4] |
| Ethyl Acetoacetate | Hydrazine hydrate, Aldehyde, Malononitrile, Piperidine, Water, RT | 20 minutes | 85-93 | [5] |
| Ethyl Acetoacetate | Hydrazine hydrate, Aldehyde, Malononitrile, nano-eggshell/Ti(IV), Solvent-free, RT | Short | High | [6] |
Note: While a synthesis route for pyrazoles from a derivative of this compound is mentioned, specific yield and comparative data are limited. The provided data for ethyl acetoacetate highlights typical conditions and outcomes in multicomponent pyrazole synthesis.
Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction that utilizes a β-dicarbonyl compound, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.
Table 3: Comparison of Building Blocks in Pyridine Synthesis
| Building Block | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Not explicitly reported in a direct comparative study | - | - | - |
| Malononitrile | Aldehyde, N-Alkyl-2-cyanoacetamide, K₂CO₃, EtOH, Microwave | Short | High | [7] |
| Ylidenemalononitriles | Varies | Varies | 84-99 | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of synthetic methods. Below are representative protocols for the synthesis of heterocyclic compounds using common building blocks.
General Protocol for Microwave-Assisted Pyrimidine Synthesis from Chalcones
This protocol is adapted from a method for synthesizing pyrimidine derivatives from chalcones, which are α,β-unsaturated ketones, and urea.[9]
-
Reaction Setup: In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).
-
Base Addition: Slowly add 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
-
Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.
-
Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.
-
Isolation: Filter the resulting precipitate, wash with water, and dry to obtain the pyrimidine derivative.
General Protocol for Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol is based on a highly efficient, room temperature synthesis.[6]
-
Reactant Mixture: In a reaction vessel, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (2 mmol).
-
Catalyst Addition: Add the nano-eggshell/Ti(IV) catalyst (0.06 g).
-
Reaction: Stir the mixture at room temperature under solvent-free conditions.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by standard methods.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in combinatorial chemistry and the synthesis of heterocyclic compounds.
Caption: A logical workflow for combinatorial library synthesis.
Caption: A simplified reaction pathway for the Biginelli synthesis.
Caption: A general pathway for pyrazole synthesis.
Discussion and Conclusion
The available literature provides a wealth of information on the synthesis of heterocyclic compounds using various building blocks and methodologies. Multicomponent reactions, often enhanced by microwave irradiation or the use of efficient catalysts, offer rapid and high-yielding routes to diverse molecular scaffolds.[5][6][7][10]
In contrast, building blocks such as acetylacetone, ethyl acetoacetate, and malononitrile are well-established in combinatorial synthesis, with numerous publications detailing their successful application in generating large and diverse libraries of pyrimidines, pyrazoles, and pyridines.[1][5][7][11] The protocols and data presented for these compounds demonstrate their robustness and high efficiency, particularly in multicomponent reaction setups.
For researchers and drug development professionals, the choice of building block will depend on the specific synthetic goals, desired structural diversity, and available resources. While this compound holds promise as a building block for introducing a nitrophenyl moiety, further experimental evaluation is required to quantitatively assess its efficiency in comparison to more established alternatives. The development of standardized, parallel synthesis protocols would be invaluable for generating the necessary comparative data to guide the rational selection of building blocks in future combinatorial library design.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. taylorfrancis.com [taylorfrancis.com]
Safety Operating Guide
Safe Disposal of 2-(4-Nitrophenyl)malonaldehyde: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 2-(4-Nitrophenyl)malonaldehyde are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safe handling, waste segregation, and approved disposal methods.
This compound is a hazardous chemical requiring careful handling throughout its lifecycle, including disposal. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This document outlines the necessary steps for the safe management of waste containing this compound.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Summary of Hazards:
| Hazard Classification | GHS Category | Hazard Statement | Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin or if inhaled. | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [2][3] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. | [1] |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | Harmful to aquatic life. | [1] |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If dust is generated, a dust respirator is necessary.[2][3]
Step-by-Step Disposal Procedures
Waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
Waste Collection and Segregation
-
Solid Waste:
-
Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container must be chemically compatible with the waste.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, compatible, and sealable hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.
-
-
Contaminated Labware:
-
Non-disposable contaminated labware (e.g., glassware) should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected as hazardous liquid waste.[5]
-
Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[6]
-
Storage:
-
Keep waste containers tightly sealed except when adding waste.[6]
-
Store containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[6]
-
Ensure secondary containment is used to prevent spills.
-
Segregate from incompatible materials.
-
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols for Waste Pre-treatment
For laboratories equipped to perform chemical transformations of hazardous waste, pre-treatment can reduce the hazards associated with this compound. The following protocol outlines a method to reduce the nitrophenyl group, a key contributor to its toxicity. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Reduction of the Nitrophenyl Group
Objective: To reduce the toxic nitrophenyl group to a less hazardous aminophenyl group using a chemical reducing agent.[7]
Materials:
-
This compound waste
-
Ethanol or Methanol
-
Sodium Borohydride (NaBH₄)
-
Dilute Acetic Acid or Ammonium Chloride solution
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
In a well-ventilated chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath to control the reaction temperature.
-
While stirring the solution, slowly and in small portions, add the reducing agent, sodium borohydride. Be cautious as the reaction may be exothermic.
-
Continue stirring the reaction mixture at a low temperature until the reaction is complete. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of dilute acetic acid or an ammonium chloride solution until gas evolution ceases.
-
The resulting solution containing the less hazardous aminophenyl derivative should be collected as hazardous waste and disposed of according to the procedures outlined above.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. tedpella.com [tedpella.com]
- 3. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(4-Nitrophenyl)malonaldehyde
Essential Safety and Handling Guide for 2-(4-Nitrophenyl)malonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting. The following information is based on the known hazards of related aldehyde and nitro compounds, as well as general best practices for handling chemical reagents.
Hazard Assessment and Primary Safety Precautions
Key Assumed Hazards:
-
May cause skin, eye, and respiratory irritation.
-
Potential for toxicity if inhaled or ingested.
-
As a powder, it can become airborne, leading to inhalation and contamination of surfaces.
-
May be a reactive and potentially explosive compound.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound at all stages.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in a chemical fume hood) | Chemical splash goggles | Double-gloving with nitrile gloves is recommended | Fully buttoned laboratory coat | N95 respirator or higher |
| Solution Preparation and Handling | Chemical splash goggles or a full face shield[3] | Nitrile gloves | Chemical-resistant apron over a laboratory coat[3] | Work should be conducted in a certified chemical fume hood to avoid breathing vapors.[3][4] |
| Spill Cleanup | Chemical splash goggles and a full face shield[3] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and particulates |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area, preferably a fume hood.[4] |
Note: Latex gloves are not recommended for protection against exposure to aldehydes as some can readily pass through them.[3] Always inspect gloves for tears or holes before use. Contaminated clothing should not be taken home and should be decontaminated or disposed of as hazardous waste.[3]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
Protect from light.[5]
-
Update the chemical inventory with the receipt date, quantity, and storage location.
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use an anti-static gun to minimize the dispersal of the powder.
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of powder to a pre-tared, sealed container.
-
Close both containers securely immediately after the transfer.
-
Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
-
All solution preparation must be conducted in a certified chemical fume hood.
-
Ensure all necessary PPE is worn, including chemical splash goggles, nitrile gloves, and a lab coat.[1]
-
Add the solvent to the volumetric flask, filling it to approximately half of the final volume.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weighing container with a small amount of the solvent and add it to the volumetric flask to ensure a complete transfer.[1]
-
Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used if necessary.[1]
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5]
1. Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
The container must be kept closed when not in use.[7]
2. Liquid Waste:
-
Do not pour any solutions containing this compound down the drain.[5]
-
Collect all liquid waste in a clearly labeled, sealed, and appropriate container.[4][7] Organic and aqueous waste streams should generally be collected separately.
-
The pH of the waste should be indicated on the label if applicable.
3. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. This can be done by rinsing with a suitable solvent, and the rinsate should be collected as hazardous waste.
4. Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.[4] Follow their specific procedures for labeling and storage of waste containers.
Emergency Procedures
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[4]
-
For large spills, evacuate the area and follow your institution's emergency procedures.[4]
-
Never enter an area where a spill has occurred without the proper personal protective equipment (PPE) and training.[3]
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
In case of skin contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If swallowed: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
